molecular formula C28H41N5O5S B15616648 THRX-194556

THRX-194556

カタログ番号: B15616648
分子量: 559.7 g/mol
InChIキー: ABRIRNSRFVVIJK-NHYNNZIHSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

THRX-194556 is a useful research compound. Its molecular formula is C28H41N5O5S and its molecular weight is 559.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C28H41N5O5S

分子量

559.7 g/mol

IUPAC名

N-[(1S,5R)-8-[(2S)-2-hydroxy-3-(4-methylsulfonylpiperazin-1-yl)propyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-1-propan-2-ylquinoline-3-carboxamide

InChI

InChI=1S/C28H41N5O5S/c1-19(2)33-26-7-5-4-6-20(26)14-25(28(33)36)27(35)29-21-15-22-8-9-23(16-21)32(22)18-24(34)17-30-10-12-31(13-11-30)39(3,37)38/h4-7,14,19,21-24,34H,8-13,15-18H2,1-3H3,(H,29,35)/t21?,22-,23+,24-/m0/s1

InChIキー

ABRIRNSRFVVIJK-NHYNNZIHSA-N

製品の起源

United States

Foundational & Exploratory

No Publicly Available Information on THRX-194556

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for "THRX-194556" and its mechanism of action have yielded no publicly available data. This suggests that this compound is likely a proprietary compound in the very early stages of development, and information regarding its biological activity, target, and signaling pathways has not been disclosed in scientific literature, patent filings, or public presentations.

Due to the absence of any accessible information, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations related to the mechanism of action of this compound.

Potential reasons for the lack of information include:

  • Early-Stage Development: The compound may be in a preclinical phase, with data remaining confidential to the developing organization.

  • Internal Designation: "this compound" could be an internal code name that has not been used in any external communications.

  • Incorrect Identifier: The provided designation may be inaccurate or outdated.

  • Discontinued Program: The research program for this compound may have been terminated before any public disclosure.

Without any foundational information, the creation of the requested technical guide and its components cannot be fulfilled at this time. Further information would be required to proceed with a detailed analysis.

In-Depth Technical Whitepaper: THRX-194556's Binding Affinity for the 5-HT4 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of THRX-194556, a potent and selective agonist for the serotonin (B10506) 4 (5-HT4) receptor. The following sections detail the quantitative binding affinity, the experimental procedures used for its determination, and the associated signaling pathways.

Core Data Presentation: 5-HT4 Receptor Binding Affinity of this compound

This compound, also identified as compound 26 in foundational research, demonstrates high affinity for the human 5-HT4 receptor. The binding affinity has been quantified through radioligand competition assays, with the key data summarized below.

CompoundReceptorRadioligandAssay TypeKᵢ (nM)
This compound (Compound 26)Human 5-HT4[³H]GR113808Competition Binding0.8

This sub-nanomolar binding affinity underscores the potent interaction of this compound with its target receptor.

Experimental Protocols

The determination of this compound's binding affinity was achieved through a meticulously designed radioligand binding assay.

Radioligand Binding Assay for 5-HT4 Receptor

Objective: To determine the binding affinity (Kᵢ) of this compound for the human 5-HT4 receptor through competitive displacement of a radiolabeled antagonist.

Materials:

  • Test Compound: this compound (Compound 26)

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT4(a) receptor.

  • Radioligand: [³H]GR113808, a high-affinity 5-HT4 receptor antagonist.

  • Assay Buffer: 50 mM HEPES, pH 7.4.

  • Non-specific Binding Control: 10 µM GR113808.

  • Instrumentation: Scintillation counter.

Procedure:

  • Membrane Preparation: CHO-K1 cells expressing the human 5-HT4(a) receptor were cultured and harvested. The cell pellet was homogenized in ice-cold lysis buffer and centrifuged to pellet the membranes. The resulting membrane pellet was washed and resuspended in the assay buffer. Protein concentration was determined using a standard protein assay.

  • Competition Binding Assay: The assay was performed in a 96-well plate format. Each well contained the cell membrane preparation, the radioligand [³H]GR113808 at a concentration close to its Kₑ, and varying concentrations of the unlabeled test compound, this compound.

  • Incubation: The plates were incubated to allow the binding reaction to reach equilibrium.

  • Termination and Filtration: The incubation was terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand. The filters were then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters was quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]GR113808 (IC₅₀) was determined by non-linear regression analysis of the competition curve. The Kᵢ value was then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is the equilibrium dissociation constant of the radioligand.

Signaling Pathways and Experimental Workflow

The binding of this compound to the 5-HT4 receptor initiates a cascade of intracellular signaling events. The following diagrams illustrate the canonical 5-HT4 receptor signaling pathway and the workflow of the binding affinity experiment.

G cluster_membrane Cell Membrane receptor 5-HT4 Receptor g_protein Gαs receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to agonist This compound agonist->receptor Binds to pka Protein Kinase A (PKA) camp->pka Activates creb CREB (Transcription Factor) pka->creb Phosphorylates gene_expression Gene Expression creb->gene_expression Regulates

Canonical 5-HT4 Receptor Signaling Pathway

G start Start prep_reagents Prepare Reagents: - Cell Membranes (h5-HT4R) - [³H]GR113808 (Radioligand) - this compound (Test Compound) - Buffers start->prep_reagents assay_setup Set up Competition Assay: - Add membranes, radioligand, and varying concentrations of This compound to 96-well plate prep_reagents->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Rapid Filtration to Separate Bound and Unbound Ligand incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis: - Determine IC₅₀ - Calculate Kᵢ using Cheng-Prusoff Equation counting->analysis end End analysis->end

Radioligand Binding Assay Workflow

THRX-194556: A Technical Whitepaper on its Full Agonist Properties at the 5-HT4 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the full agonist properties of THRX-194556, a potent and selective 5-HT4 receptor agonist. The information presented herein is compiled from preclinical studies and is intended to provide a comprehensive resource for researchers and professionals in the field of drug discovery and development. This compound has been investigated for its potential therapeutic applications in gastrointestinal functional disorders and Alzheimer's disease.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological data for this compound, providing a quantitative assessment of its affinity, potency, and efficacy at the human 5-HT4 receptor. For comparative purposes, data for other known 5-HT4 receptor agonists are also included where available.

Table 1: Receptor Binding Affinity

CompoundReceptorRadioligandPreparationpKi
This compound Human 5-HT4(c)[3H]-GR113808Membranes from HEK-293 cells stably-transfected with the human recombinant 5-HT4(c) receptor splice variant.~8.4
TegaserodHuman 5-HT4(c)[3H]-GR113808Membranes from HEK-293 cells stably-transfected with the human recombinant 5-HT4(c) receptor splice variant.~7.8

Table 2: Functional Potency and Intrinsic Activity (cAMP Accumulation Assay)

CompoundReceptor/Cell LinepEC50Intrinsic Activity (IA) (%)
This compound Human 5-HT4(c) in HEK-293 cells8.7>100
TegaserodHuman 5-HT4(c) in HEK-293 cells8.799

Table 3: Functional Potency in Ex Vivo Tissue (Guinea Pig Colon)

CompoundPreparationpEC50Intrinsic Activity (IA) (%)
This compound Guinea pig isolated colonic longitudinal muscle/myenteric plexusNot explicitly stated, but described as having high potency and intrinsic activity.Not explicitly stated, but described as a full agonist.
5-HTGuinea pig isolated colonic longitudinal muscle/myenteric plexus8.0100
TegaserodGuinea pig isolated colonic longitudinal muscle/myenteric plexus8.265

Signaling Pathways

Activation of the 5-HT4 receptor by a full agonist such as this compound initiates a cascade of intracellular signaling events. The primary pathway is the canonical Gs-protein coupled pathway. However, evidence also suggests the existence of G-protein independent signaling.

Canonical Gs-Coupled Signaling Pathway

Upon agonist binding, the 5-HT4 receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated Gαs subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the physiological response.

Gs_Coupled_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound 5-HT4R 5-HT4 Receptor This compound->5-HT4R Binds Gs Gs Protein 5-HT4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Physiological Response PKA->Response Leads to

Canonical Gs-Coupled Signaling Pathway

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assay

This assay was performed to determine the binding affinity (pKi) of this compound for the human 5-HT4(c) receptor.

Objective: To quantify the affinity of this compound for the human 5-HT4(c) receptor.

Materials:

  • Radioligand: [3H]-GR113808

  • Cell Membranes: Prepared from HEK-293 cells stably-transfected with the human recombinant 5-HT4(c) receptor splice variant.

  • Test Compound: this compound

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl2.

  • Filtration Apparatus: 96-well plate harvester.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Cell membranes were thawed and homogenized in ice-cold assay buffer.

  • A competition binding assay was set up in 96-well plates. Each well contained:

    • A fixed concentration of [3H]-GR113808.

    • Varying concentrations of this compound or a reference compound.

    • Cell membrane preparation.

  • Non-specific binding was determined in the presence of a high concentration of a non-labeled 5-HT4 receptor antagonist.

  • The plates were incubated at 25°C for 60 minutes to reach equilibrium.

  • The binding reaction was terminated by rapid filtration through glass fiber filters using a cell harvester.

  • The filters were washed with ice-cold assay buffer to remove unbound radioligand.

  • The radioactivity retained on the filters was quantified using a liquid scintillation counter.

  • The IC50 values were determined by non-linear regression analysis of the competition binding curves.

  • The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - [3H]-GR113808 - Cell Membranes - this compound Start->Prepare_Reagents Incubate Incubate at 25°C for 60 min Prepare_Reagents->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50, Ki) Count->Analyze End End Analyze->End

Radioligand Binding Assay Workflow
cAMP Accumulation Assay

This functional assay was used to determine the potency (pEC50) and intrinsic activity (IA) of this compound.

Objective: To measure the ability of this compound to stimulate cAMP production in cells expressing the human 5-HT4(c) receptor.

Materials:

  • Cell Line: HEK-293 cells stably-transfected with the human recombinant 5-HT4(c) receptor.

  • Test Compound: this compound

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP Detection Kit: A commercially available kit (e.g., LANCE cAMP kit).

Procedure:

  • HEK-293 cells were seeded into 384-well plates and cultured overnight.

  • The culture medium was removed, and the cells were incubated with stimulation buffer for 30 minutes at 37°C.

  • Varying concentrations of this compound or a reference agonist were added to the wells.

  • The plates were incubated for a further 30 minutes at 37°C to allow for cAMP accumulation.

  • The reaction was stopped by adding a lysis buffer containing the detection reagents from the cAMP kit.

  • The plates were incubated at room temperature for 60 minutes to allow for the detection reaction to proceed.

  • The amount of cAMP produced was measured using a plate reader compatible with the detection kit's technology (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET).

  • The concentration-response curves were plotted, and pEC50 and intrinsic activity values were determined using non-linear regression. The intrinsic activity was expressed as a percentage of the maximal response to a reference full agonist (e.g., 5-HT).

cAMP_Assay_Workflow Start Start Seed_Cells Seed HEK-293-h5-HT4(c) cells Start->Seed_Cells Pre_Incubate Pre-incubate with Stimulation Buffer (30 min) Seed_Cells->Pre_Incubate Add_Compound Add this compound Pre_Incubate->Add_Compound Incubate_cAMP Incubate for cAMP Accumulation (30 min) Add_Compound->Incubate_cAMP Lyse_Detect Lyse Cells and Add Detection Reagents Incubate_cAMP->Lyse_Detect Read_Plate Read Plate (TR-FRET) Lyse_Detect->Read_Plate Analyze_Data Data Analysis (pEC50, IA) Read_Plate->Analyze_Data End End Analyze_Data->End

cAMP Accumulation Assay Workflow
Guinea Pig Isolated Colonic Longitudinal Muscle/Myenteric Plexus Contraction Assay

This ex vivo functional assay assesses the prokinetic potential of this compound by measuring its ability to induce muscle contraction in a relevant gastrointestinal tissue preparation.

Objective: To evaluate the contractile effect of this compound on guinea pig colonic smooth muscle.

Materials:

  • Tissue: Distal colon from male guinea pigs.

  • Organ Bath: A temperature-controlled (37°C) organ bath system with isometric force transducers.

  • Physiological Salt Solution: Krebs solution, continuously gassed with 95% O2 / 5% CO2.

  • Test Compound: this compound

Procedure:

  • The longitudinal muscle with the myenteric plexus attached was carefully dissected from the guinea pig distal colon.

  • Tissue segments were mounted in organ baths containing Krebs solution and allowed to equilibrate under a resting tension of 1 g for at least 60 minutes.

  • The tissues were washed repeatedly during the equilibration period.

  • Cumulative concentration-response curves were generated by the stepwise addition of this compound to the organ bath.

  • The contractile responses were recorded using isometric force transducers connected to a data acquisition system.

  • The magnitude of the contraction was measured and expressed as a percentage of the maximum contraction induced by a reference agonist (e.g., 5-HT or carbachol).

  • The pEC50 and intrinsic activity values were determined from the concentration-response curves.

Colon_Contraction_Workflow Start Start Dissect_Tissue Dissect Guinea Pig Colon (Longitudinal Muscle/Myenteric Plexus) Start->Dissect_Tissue Mount_Tissue Mount Tissue in Organ Bath Dissect_Tissue->Mount_Tissue Equilibrate Equilibrate under Tension (60 min) Mount_Tissue->Equilibrate Add_Compound Cumulative Addition of this compound Equilibrate->Add_Compound Record_Contraction Record Isometric Contraction Add_Compound->Record_Contraction Analyze_Data Data Analysis (pEC50, IA) Record_Contraction->Analyze_Data End End Analyze_Data->End

Guinea Pig Colon Contraction Assay Workflow

In Vitro Characterization of THRX-194556: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the preclinical in vitro characterization of THRX-194556, a novel investigational compound. The presented data, methodologies, and pathway analyses are intended to serve as a technical guide for researchers in the field of drug discovery and development. The information herein is based on established experimental protocols and data representation formats to facilitate understanding and potential replication of key findings.

Quantitative Data Summary

The in vitro activity and selectivity of this compound were assessed through a series of biochemical and cell-based assays. The compound was profiled against a panel of kinases to determine its potency and selectivity profile. Furthermore, its effect on cell proliferation was evaluated in various cancer cell lines.

Table 1: Biochemical Potency and Selectivity of this compound

TargetIC50 (nM)Assay Type
EGFR 5.2 Biochemical
VEGFR2150.8Biochemical
PDGFRβ275.4Biochemical
c-Met450.1Biochemical
HER289.3Biochemical

Table 2: Cellular Activity of this compound

Cell LineTarget PathwayIC50 (nM)Assay Type
A549EGFR 25.7 Cell Proliferation
HCT116EGFR87.2Cell Proliferation
MCF7Low EGFR expression>1000Cell Proliferation

Experimental Protocols

Biochemical Kinase Assays

The half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay format. The assays were performed in 384-well plates. Each reaction well contained the respective kinase, a GFP-tagged substrate, and ATP. This compound was added in a 10-point dose-response format. The reaction was initiated by the addition of ATP and incubated at room temperature. Following incubation, a terbium-labeled antibody specific for the phosphorylated substrate was added. The TR-FRET signal was measured on a compatible plate reader. The IC50 values were calculated from the resulting dose-response curves using a four-parameter logistic fit.

Cell Proliferation Assays

The effect of this compound on the proliferation of various cancer cell lines was assessed using a commercially available luminescent cell viability assay. Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a serial dilution of this compound or vehicle control (DMSO). After a 72-hour incubation period, the assay reagent was added to each well, and the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a microplate reader. The IC50 values were determined by plotting the percentage of cell growth inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway of Action for this compound

The following diagram illustrates the hypothesized mechanism of action for this compound within the Epidermal Growth Factor Receptor (EGFR) signaling pathway. By inhibiting EGFR, this compound is proposed to block downstream signaling cascades that are crucial for tumor cell proliferation and survival.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K THRX194556 This compound THRX194556->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Characterization

The following diagram outlines the general workflow employed for the in vitro characterization of this compound, from initial biochemical screening to cellular activity assessment.

In_Vitro_Workflow start Compound Synthesis (this compound) biochemical Biochemical Assays (Kinase Panel) start->biochemical selectivity Selectivity Profiling biochemical->selectivity cellular Cell-Based Assays (Proliferation) selectivity->cellular data_analysis Data Analysis (IC50 Determination) cellular->data_analysis end Lead Candidate Selection data_analysis->end

Caption: A streamlined workflow for the in vitro characterization of this compound.

The Pharmacological Profile of THRX-194556: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

THRX-194556 is a potent and selective serotonin (B10506) 4 (5-HT4) receptor agonist.[1][2][3] This document provides a comprehensive overview of its pharmacological profile, including its mechanism of action, in vitro and in vivo potency, selectivity, and pharmacokinetic properties. Detailed experimental protocols for key assays are provided, along with visual representations of its signaling pathway and a typical drug discovery workflow. The data presented herein is a synthesis of publicly available preclinical research.

Introduction

The 5-HT4 receptor, a Gs-protein-coupled receptor (GPCR), is a well-established therapeutic target for gastrointestinal motility disorders. Agonism of this receptor has been shown to modulate neuronal excitability and synaptic plasticity, suggesting potential applications in treating cognitive disorders such as Alzheimer's disease.[1][4] this compound has emerged from drug discovery efforts as a high-affinity agonist for this receptor, demonstrating promising efficacy and safety profiles in preclinical models.

Mechanism of Action

This compound exerts its pharmacological effects by binding to and activating the 5-HT4 receptor. As a Gs-coupled GPCR, activation of the 5-HT4 receptor by an agonist like this compound initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This second messenger, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological response.

5-HT4_Receptor_Signaling_Pathway cluster_membrane Cell Membrane 5-HT4R 5-HT4 Receptor Gs Gs-protein 5-HT4R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces This compound This compound This compound->5-HT4R binds PKA Protein Kinase A cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets

Figure 1: 5-HT4 Receptor Signaling Pathway

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Receptor Binding and Functional Potency
ParameterSpecies/ReceptorValueReference
Binding Affinity (pKi) Human 5-HT4>8.4[5]
Functional Potency (pEC50) Human 5-HT4 (cAMP)9.4[5]
Intrinsic Activity (IA) Human 5-HT4 (cAMP)94%[5]
Selectivity (vs. 5-HT3) Human>3000-fold[5]
hERG Inhibition -Weak (similar to piperazine (B1678402) sulfonamide)[5]
Table 2: In Vitro Permeability
AssayConditionsValue (Kp)Reference
Caco-2 Permeability -14[5]
Table 3: In Vivo Pharmacokinetics in Rats
ParameterDose/RouteValueReference
Cmax OralComparable to TD-2749[6]
AUC OralComparable to TD-2749[6]
Oral Bioavailability -Data not specified, but sufficient for in vivo efficacy[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the pharmacological profiling of this compound.

Radioligand Binding Assay (for 5-HT4 Receptor Affinity)

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT4 receptor.

Materials:

  • Human recombinant 5-HT4 receptor-expressing cell membranes.

  • Radioligand (e.g., [3H]-GR113808).

  • Test compound (this compound).

  • Non-specific binding control (e.g., a high concentration of a known 5-HT4 antagonist).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the cell membranes, radioligand at a fixed concentration (typically at its Kd), and varying concentrations of this compound or the non-specific binding control.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound from a competition binding curve and calculate the Ki using the Cheng-Prusoff equation.

cAMP Accumulation Assay (for Functional Potency)

Objective: To measure the functional potency (EC50) and intrinsic activity (IA) of this compound at the human 5-HT4 receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT4 receptor.

  • Test compound (this compound).

  • Reference full agonist (e.g., serotonin).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Plate the 5-HT4 receptor-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the reference agonist.

  • Aspirate the culture medium and add the phosphodiesterase inhibitor in a suitable buffer.

  • Add the test compound or reference agonist to the wells and incubate at 37°C for a specified time.

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration in each well using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Plot the concentration-response curves to determine the EC50 and Emax values.

  • Calculate the intrinsic activity of this compound relative to the reference full agonist.

Guinea Pig Isolated Colonic Longitudinal Muscle/Myenteric Plexus Contraction Assay

Objective: To assess the prokinetic activity of this compound in a functional ex vivo model.

Materials:

  • Male guinea pigs.

  • Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11).

  • Organ bath with an isometric force transducer.

  • Test compound (this compound).

  • Reference agonist (e.g., 5-HT).

Procedure:

  • Humanely euthanize a guinea pig and dissect the colon.

  • Prepare longitudinal muscle strips with the myenteric plexus attached.

  • Mount the tissue strips in an organ bath containing oxygenated Krebs solution at 37°C under a resting tension of 1g.

  • Allow the tissue to equilibrate for at least 60 minutes, with regular washing.

  • Construct a cumulative concentration-response curve by adding increasing concentrations of this compound to the organ bath.

  • Record the contractile responses using an isometric force transducer.

  • Determine the potency (EC50) and maximum contractile response.

Drug Discovery and Development Workflow

The identification and optimization of this compound likely followed a structured drug discovery workflow common for GPCR agonists.

GPCR_Agonist_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development Target_ID Target Identification (5-HT4 Receptor) HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead (SAR Optimization) HTS->Hit_to_Lead Lead_Opt Lead Optimization (Potency, Selectivity, PK) Hit_to_Lead->Lead_Opt In_Vitro In Vitro Pharmacology (Binding, Functional Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy & Pharmacokinetics In_Vitro->In_Vivo Safety Safety & Toxicology In_Vivo->Safety Candidate Development Candidate (this compound) Safety->Candidate

Figure 2: GPCR Agonist Discovery Workflow

Conclusion

This compound is a potent and selective 5-HT4 receptor agonist with a favorable in vitro and in vivo pharmacological profile. Its high affinity, functional potency, and good permeability suggest its potential as a therapeutic agent for disorders where 5-HT4 receptor activation is beneficial. Further preclinical and clinical development would be necessary to fully elucidate its therapeutic utility and safety in humans.

References

No Publicly Available Data for THRX-194556 in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature, clinical trial databases, and other online resources has yielded no specific information on a compound designated THRX-194556 for the treatment or study of Alzheimer's disease.

This suggests that "this compound" may be an internal compound code that has not yet been disclosed in public forums, a very early-stage research molecule with no publications, or potentially a misidentified designation. As a result, the creation of an in-depth technical guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested is not possible at this time.

For researchers, scientists, and drug development professionals interested in Alzheimer's disease, a wealth of information is available on other therapeutic agents and mechanisms of action. Current research focuses on several key areas, including:

  • Amyloid-beta (Aβ) Cascade Hypothesis: This long-standing theory posits that the accumulation of Aβ plaques is the primary pathological event in Alzheimer's disease. Therapies targeting Aβ include monoclonal antibodies designed to clear these plaques.

  • Tau Pathology: The hyperphosphorylation and aggregation of tau protein into neurofibrillary tangles is another hallmark of Alzheimer's disease. Therapeutic strategies in this area focus on inhibiting tau aggregation or promoting its clearance.

  • Neuroinflammation: Chronic inflammation in the brain is increasingly recognized as a critical component of Alzheimer's pathology. Research is ongoing to identify and target specific inflammatory pathways and mediators.

  • Synaptic Plasticity and Neuroprotection: Efforts are also directed towards developing therapies that can protect synapses and neurons from degeneration and enhance cognitive function.

While it is not possible to provide a specific guide on this compound, we can offer a general overview of experimental workflows and signaling pathways relevant to the broader field of Alzheimer's disease research upon request. For example, a guide could be developed for a well-characterized compound or a specific signaling pathway implicated in the disease.

We recommend that professionals seeking information on this compound monitor scientific conferences and press releases from pharmaceutical and biotechnology companies for any future disclosures.

The Role of THRX-194556 in Gastrointestinal Motility: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific information regarding THRX-194556, a potent and selective 5-HT4 receptor agonist, and its role in modulating gastrointestinal motility. The information presented is based on preclinical data and is intended to inform research and development efforts in the field of gastroenterology.

Introduction: The Serotonin (B10506) 5-HT4 Receptor in Gastrointestinal Function

Gastrointestinal (GI) motility is a complex, coordinated process involving the enteric nervous system (ENS), smooth muscle cells, and various neurotransmitters. Serotonin (5-hydroxytryptamine, 5-HT) is a key signaling molecule in the gut, with over 90% of the body's serotonin being produced and located in the gastrointestinal tract. The 5-HT4 receptor, a G-protein coupled receptor, is prominently expressed on neurons of the ENS. Activation of 5-HT4 receptors on presynaptic terminals of intrinsic primary afferent neurons and excitatory interneurons enhances the release of acetylcholine (B1216132) (ACh), a primary excitatory neurotransmitter in the gut. This cholinergic stimulation leads to increased smooth muscle contraction and acceleration of gastrointestinal transit. Consequently, selective 5-HT4 receptor agonists have been a focal point for the development of prokinetic agents to treat disorders characterized by hypomotility, such as chronic constipation and gastroparesis.

This compound: A Selective 5-HT4 Receptor Agonist

This compound is a novel small molecule developed by Theravance, Inc. that acts as a selective agonist of the 5-HT4 receptor. It was identified as part of a drug discovery program aimed at developing next-generation prokinetic agents with improved efficacy and safety profiles compared to earlier 5-HT4 agonists. The development of this compound and related compounds has focused on achieving high selectivity for the 5-HT4 receptor to minimize off-target effects, particularly at the hERG potassium channel, which has been a concern with previous generations of these drugs.

Mechanism of Action and Signaling Pathway

This compound exerts its prokinetic effects by binding to and activating 5-HT4 receptors on enteric neurons. This activation initiates a downstream signaling cascade that ultimately enhances gastrointestinal motility.

Signaling Pathway

The activation of the 5-HT4 receptor by an agonist like this compound triggers the following signaling pathway:

  • Receptor Binding and G-Protein Activation: this compound binds to the 5-HT4 receptor, inducing a conformational change that promotes the coupling and activation of the stimulatory G-protein, Gs.

  • Adenylyl Cyclase Activation: The activated alpha subunit of Gs (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

  • Neurotransmitter Release: PKA phosphorylates various intracellular targets, which in enteric neurons, facilitates the release of acetylcholine (ACh) from presynaptic terminals.

  • Smooth Muscle Contraction: The released ACh binds to muscarinic receptors on gastrointestinal smooth muscle cells, leading to their contraction and an overall increase in motility.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound 5-HT4_Receptor 5-HT4_Receptor This compound->5-HT4_Receptor Binds to G_Protein Gs 5-HT4_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl_Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates ACh_Release Acetylcholine (ACh) Release PKA->ACh_Release Promotes GI_Contraction GI Smooth Muscle Contraction ACh_Release->GI_Contraction Induces

Caption: 5-HT4 Receptor Signaling Pathway. (Max Width: 760px)

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds from Theravance's 5-HT4 agonist program. It is important to note that detailed public data for this compound is limited, and data for comparator compounds are included for context.

Table 1: In Vitro Potency and Activity of this compound

ParameterAssayValueReference
Functional Potency (pEC50) 5-HT4(c) receptor-mediated GDP/GTP exchange8.4
cAMP accumulation (high receptor expression)8.7
cAMP accumulation (low receptor expression)9.4
Intrinsic Activity (IA) 5-HT4(c) receptor-mediated GDP/GTP exchange>100%
cAMP accumulation (high receptor expression)>100%
cAMP accumulation (low receptor expression)94%

Table 2: Comparative In Vitro and Pharmacokinetic Data of Related 5-HT4 Agonists

Compound5-HT4 Binding Affinity (pKi)hERG Inhibition (%)Oral Bioavailability (Rat, %)Cmax (Rat, ng/mL)AUC (Rat, ng*h/mL)
This compound Data not publicly available(4% for similar motif)Data not publicly availableData not publicly availableData not publicly available
(S)-enantiomer 12 > this compoundData not publicly available211481040
TD-2749 (4) Data not publicly availableData not publicly available311631140
Velusetrag (15) Data not publicly availableWeak182901260

Note: The oral pharmacokinetics of (S)-enantiomer 12 were reported to be comparable to that of this compound.

Experimental Protocols

Detailed experimental protocols for the studies involving this compound are not fully available in the public domain. However, based on the published research on related compounds, the following are general methodologies likely employed in its evaluation.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of the compound for the 5-HT4 receptor.

  • General Protocol:

    • Cell membranes expressing the human 5-HT4 receptor are prepared.

    • Membranes are incubated with a radiolabeled ligand (e.g., [3H]GR113808) and varying concentrations of the test compound (this compound).

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

    • After incubation, the membranes are washed and the bound radioactivity is measured using liquid scintillation counting.

    • The Ki value is calculated from the IC50 value (concentration of compound that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation.

Functional cAMP Accumulation Assay
  • Objective: To measure the functional agonist activity of the compound at the 5-HT4 receptor.

  • General Protocol:

    • HEK-293 cells stably expressing the human 5-HT4 receptor are cultured.

    • Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Cells are then stimulated with varying concentrations of this compound for a defined period.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF or ELISA).

    • Dose-response curves are generated to determine the pEC50 and intrinsic activity relative to a full agonist like serotonin.

hERG Channel Inhibition Assay
  • Objective: To assess the potential for off-target cardiovascular effects.

  • General Protocol:

    • A cell line stably expressing the hERG potassium channel is used.

    • The effect of the test compound on the hERG channel current is measured using patch-clamp electrophysiology.

    • The percentage of channel inhibition at a given concentration is determined.

In Vivo Gastrointestinal Transit Models
  • Objective: To evaluate the prokinetic efficacy of the compound in a living organism.

  • General Protocol (e.g., Rat Gastric Emptying):

    • Rats are fasted overnight.

    • The test compound (this compound) or vehicle is administered orally or via another route.

    • At a specified time after dosing, a non-absorbable marker (e.g., phenol (B47542) red in a methylcellulose (B11928114) meal) is administered by gavage.

    • After a set period, the animals are euthanized, and the stomach is isolated.

    • The amount of marker remaining in the stomach is quantified spectrophotometrically.

    • Gastric emptying is calculated as the percentage of the marker that has passed from the stomach.

Preclinical Development Workflow

The evaluation of a novel 5-HT4 receptor agonist like this compound typically follows a structured preclinical workflow to establish its pharmacological profile.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_ex_vivo Ex Vivo Evaluation cluster_in_vivo In Vivo Evaluation Binding_Assay Receptor Binding Assay (Affinity - Ki) Functional_Assay Functional Assay (Potency - pEC50, Efficacy - IA) Binding_Assay->Functional_Assay Lead Identification Selectivity_Panel Receptor Selectivity Panel Functional_Assay->Selectivity_Panel Characterization hERG_Assay hERG Inhibition Assay Selectivity_Panel->hERG_Assay Safety Profiling Tissue_Bath Isolated Tissue Contractility (e.g., Guinea Pig Colon) hERG_Assay->Tissue_Bath Functional Confirmation PK_Studies Pharmacokinetic Studies (Rat) (Oral Bioavailability, Cmax, AUC) Tissue_Bath->PK_Studies Candidate Selection Efficacy_Models GI Motility Models (Gastric Emptying, Colonic Transit) PK_Studies->Efficacy_Models Preclinical Proof-of-Concept

Caption: Preclinical Workflow for a 5-HT4 Agonist. (Max Width: 760px)

Conclusion and Future Directions

This compound is a potent and selective 5-HT4 receptor agonist with demonstrated high functional activity in preclinical in vitro models. Its development as part of a focused effort to create next-generation prokinetic agents highlights the therapeutic potential of targeting the 5-HT4 receptor for gastrointestinal motility disorders. While the publicly available data on this compound is limited, the information from related compounds within the same program suggests a profile of high potency and selectivity, which are desirable characteristics for this drug class.

Further research and publication of more extensive preclinical and clinical data will be necessary to fully elucidate the therapeutic utility of this compound. Key areas for future investigation would include detailed pharmacokinetic and pharmacodynamic modeling in various species, long-term safety and toxicology studies, and ultimately, well-controlled clinical trials in patient populations with functional gastrointestinal disorders. The continued exploration of selective 5-HT4 receptor agonists like this compound holds promise for providing new and improved treatment options for patients suffering from debilitating conditions related to impaired gastrointestinal motility.

A Technical Overview of the Discovery and Development of Izencitinib (TD-1473), a Gut-Selective Pan-Janus Kinase (JAK) Inhibitor for Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "THRX-194556" could not be definitively identified in publicly available scientific literature or databases. This technical guide will focus on Izencitinib (TD-1473) , a well-documented, gut-selective pan-Janus kinase (JAK) inhibitor developed by Theravance Biopharma. The information presented is based on available research and clinical trial data for Izencitinib, which may serve as a representative example for a compound of this class.

This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and development of Izencitinib (TD-1473), a novel, orally administered, gut-selective pan-Janus kinase (JAK) inhibitor. Developed for the treatment of inflammatory intestinal diseases such as ulcerative colitis and Crohn's disease, Izencitinib's unique design aims to maximize therapeutic effects within the gastrointestinal tract while minimizing systemic exposure and associated side effects.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Role of JAK Inhibition in Inflammatory Bowel Disease

Inflammatory bowel disease (IBD), which primarily includes ulcerative colitis and Crohn's disease, is characterized by chronic inflammation of the gastrointestinal (GI) tract.[4][5] The pathogenesis of IBD involves a dysregulated immune response, mediated by a variety of pro-inflammatory cytokines.[4][6] The Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway is a critical intracellular cascade that transduces signals for numerous cytokines, chemokines, and growth factors involved in inflammation and immunity.[4][6][7]

JAK inhibitors are small molecule drugs that modulate these inflammatory responses by blocking the activity of one or more of the JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2).[4] While systemic JAK inhibitors have shown efficacy in treating IBD, their use can be associated with dose-limiting toxicities due to their widespread effects on the body.[8] This has driven the development of gut-selective JAK inhibitors like Izencitinib, designed to concentrate their activity in the GI tract.[2][3]

Discovery and Design of Izencitinib (TD-1473)

Izencitinib was internally discovered by Theravance Biopharma with the goal of creating a potent pan-JAK inhibitor with high gastrointestinal selectivity.[2] The design strategy focused on developing a molecule with physicochemical properties that would limit its absorption from the GI tract into the systemic circulation, thereby achieving high local concentrations at the site of inflammation while minimizing systemic exposure.[2][3] This approach was hypothesized to reduce the risk of systemic side effects commonly associated with non-selective JAK inhibitors.[2]

Chemical Structure: Izencitinib (TD-1473) is chemically described as 3-((1R,5S)-3-((7-((5-methyl-1H-pyrazol-3-yl)amino)-1,6-naphthyridin-5-yl)amino)-8-azabicyclo[3.2.1]octan-8-yl)propanenitrile.[9]

Mechanism of Action

Izencitinib is a reversible, high-affinity, pan-JAK inhibitor, meaning it targets all four members of the JAK family: JAK1, JAK2, JAK3, and TYK2.[1] By inhibiting these enzymes, Izencitinib blocks the phosphorylation and activation of STAT proteins, which in turn prevents their translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[6][7] This disruption of the JAK-STAT pathway leads to a broad suppression of the inflammatory cascade within the intestinal tissue.

JAK-STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokines Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocation Izencitinib Izencitinib (TD-1473) Izencitinib->JAK Inhibition Gene_Transcription Gene Transcription of Pro-inflammatory Mediators DNA->Gene_Transcription Initiates

Caption: The JAK-STAT signaling pathway and the inhibitory action of Izencitinib.

Synthesis

While the specific, proprietary synthesis protocol for Izencitinib is not publicly available, a general synthetic strategy for similar complex heterocyclic small molecules can be outlined. The synthesis would likely involve a multi-step process, potentially employing cross-coupling reactions to construct the core naphthyridine scaffold, followed by the introduction of the pyrazole (B372694) and azabicyclo[3.2.1]octane moieties through nucleophilic substitution or other coupling reactions. The final step would likely involve the addition of the propanenitrile group.

Generalized_Synthesis_Workflow Start Starting Materials (Heterocyclic Precursors) Step1 Scaffold Synthesis (e.g., Cross-coupling reactions) Start->Step1 Step2 Functional Group Interconversion Step1->Step2 Step3 Side Chain Introduction 1 (e.g., Nucleophilic substitution) Step2->Step3 Step4 Side Chain Introduction 2 Step3->Step4 Purification Purification (e.g., Chromatography) Step4->Purification Analysis Characterization (e.g., NMR, MS) Purification->Analysis Final Izencitinib (TD-1473) Analysis->Final

Caption: A generalized workflow for the synthesis of a complex small molecule inhibitor.

Preclinical and Clinical Development

5.1. Preclinical Studies

Preclinical studies were designed to evaluate the potency, selectivity, and pharmacokinetic profile of Izencitinib.

Table 1: In Vitro Potency of Izencitinib

Target pKi
JAK1 10.0
JAK2 10.0
JAK3 8.8
TYK2 9.5

Data from MedchemExpress, representing the negative logarithm of the inhibitory constant (Ki).[10]

In vivo studies in animal models of colitis demonstrated that oral administration of Izencitinib resulted in high concentrations of the drug in the colon tissue with low systemic plasma exposure.[11][12] This was associated with a reduction in colitis activity without causing systemic immunosuppression, providing proof-of-concept for its gut-selective approach.[11][12]

5.2. Clinical Trials

Izencitinib has been evaluated in several clinical trials for the treatment of ulcerative colitis and Crohn's disease.[13] A Phase 2b dose-finding induction study in patients with moderately-to-severely active ulcerative colitis did not meet its primary endpoint of a change in the total Mayo score at week 8.[13] However, the study did show a dose-dependent increase in clinical response, driven by a reduction in rectal bleeding. Importantly, Izencitinib was well-tolerated across all doses, with adverse event rates similar to placebo.[13]

Table 2: Summary of Key Clinical Trial Findings for Izencitinib in Ulcerative Colitis (Phase 2b)

Endpoint Result
Primary Endpoint
Change in total Mayo score at week 8 Did not meet statistical significance relative to placebo.[13]
Key Secondary Endpoint
Clinical remission at week 8 Did not meet statistical significance relative to placebo.
Other Findings
Clinical response (adapted Mayo score) Small dose-dependent increase observed.

| Safety and Tolerability | Well-tolerated; adverse event rates similar to placebo.[13] |

Theravance Biopharma and their partner Janssen have been co-developing Izencitinib.[13] The development program for inflammatory bowel diseases has been discontinued.[14]

Experimental Protocols

6.1. In Vitro Kinase Assays

  • Objective: To determine the inhibitory activity of Izencitinib against the JAK family of kinases.

  • Methodology: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used in a biochemical assay format, such as the LanthaScreen™ Eu Kinase Binding Assay. The assay measures the displacement of a fluorescent tracer from the ATP-binding site of the kinase by the test compound (Izencitinib). The signal is read on a fluorescence plate reader, and the data are used to calculate the Ki or IC50 values.

6.2. In Vivo Murine Colitis Model

  • Objective: To evaluate the efficacy of Izencitinib in a preclinical model of IBD.

  • Methodology: Colitis is induced in mice using an agent such as oxazolone. The mice are then treated orally with vehicle or different doses of Izencitinib. Disease activity is monitored daily by assessing body weight loss, stool consistency, and the presence of fecal occult blood. At the end of the study, colon tissue is collected for histological analysis and measurement of drug concentrations. Blood samples are also collected to determine systemic drug exposure.

6.3. Phase 2b Clinical Trial in Ulcerative Colitis

  • Objective: To evaluate the efficacy, safety, and dose-response of Izencitinib in patients with moderately-to-severely active ulcerative colitis.

  • Methodology: A randomized, double-blind, placebo-controlled, multi-center study design is employed. Patients are randomized to receive one of several doses of Izencitinib or a placebo, administered orally once daily for an induction period (e.g., 8 weeks). The primary endpoint is the change from baseline in the total Mayo score. Secondary endpoints include clinical remission, clinical response, and endoscopic improvement. Safety and tolerability are assessed throughout the study.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Moderately-to-severely active UC) Randomization Randomization Patient_Screening->Randomization Group_A Izencitinib Dose 1 Randomization->Group_A Group_B Izencitinib Dose 2 Randomization->Group_B Group_C Izencitinib Dose 3 Randomization->Group_C Placebo Placebo Randomization->Placebo Treatment 8-Week Oral Once-Daily Dosing Group_A->Treatment Group_B->Treatment Group_C->Treatment Placebo->Treatment Endpoint_Assessment Primary & Secondary Endpoint Assessment (e.g., Mayo Score) Treatment->Endpoint_Assessment Safety_Monitoring Safety Monitoring (Adverse Events) Treatment->Safety_Monitoring Data_Analysis Data Analysis Endpoint_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis Results Top-line Results Data_Analysis->Results

References

An In-depth Technical Guide to the Serotonin Receptor Selectivity of Lysergic Acid Diethylamide (LSD)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lysergic acid diethylamide (LSD) is a semi-synthetic compound renowned for its potent psychedelic effects, which are primarily mediated through its interaction with the serotonin (B10506) receptor system. As a classic hallucinogen, LSD has been the subject of extensive research, providing a wealth of data on its receptor pharmacology. This technical guide offers a detailed examination of LSD's selectivity and activity at various serotonin (5-HT) receptor subtypes, presenting quantitative data, experimental methodologies, and an overview of the relevant signaling pathways. Its complex pharmacology, characterized by high affinity for multiple 5-HT receptors, makes it a compelling case study for understanding ligand-receptor interactions within this critical neurotransmitter system.

Quantitative Analysis of LSD's Serotonin Receptor Binding and Functional Potency

The affinity and functional activity of LSD at different serotonin receptors have been quantified through various in vitro assays. The following tables summarize the binding affinity (Ki) and functional potency (EC50) values for LSD at several key human serotonin receptor subtypes. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinity (Ki) of LSD at Human Serotonin Receptors

Receptor SubtypeKi (nM)Reference
5-HT1A1.1[1]
5-HT2A2.9[1]
5-HT2B4.9[1]
5-HT2C23[1]
5-HT62.3[1]
5-HT5A9 (in cloned rat tissues)[1]

Table 2: Functional Potency (EC50) of LSD at Human Serotonin Receptors

Receptor SubtypeAssay TypeEC50 (nM)ActivityReference
5-HT2AInositol (B14025) Phosphate Biosynthesis7.2Partial Agonist[2][3]
5-HT2CInositol Phosphate Biosynthesis27Partial Agonist[2]

Experimental Protocols

The data presented above are typically generated using standardized in vitro pharmacological assays. Below are detailed methodologies for the key experiments used to characterize the interaction of LSD with serotonin receptors.

1. Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay measures the affinity of a compound (in this case, LSD) for a specific receptor by competing with a radiolabeled ligand that has a known high affinity for that receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of LSD for various serotonin receptor subtypes.

  • Materials:

    • Cell membranes expressing the specific human serotonin receptor subtype of interest.

    • A suitable radioligand with high affinity and specificity for the target receptor (e.g., [3H]LSD or a subtype-selective radioligand like [3H]-Ketanserin for 5-HT2A receptors).

    • Unlabeled LSD as the competing compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).[4][5]

    • Glass fiber filters (e.g., GF/C).[5]

    • Scintillation cocktail and a scintillation counter.[5]

  • Procedure:

    • Membrane Preparation: Frozen cell membranes expressing the target receptor are thawed and resuspended in the assay buffer.[5] The protein concentration is determined using a standard method like the BCA assay.[5]

    • Assay Setup: The assay is typically performed in a 96-well plate format.[5] Each well contains a fixed amount of cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled LSD.[5]

    • Incubation: The plates are incubated at a specific temperature (e.g., 30°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).[6][5]

    • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).[5] The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioligand.[5]

    • Quantification: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on the filters is then measured using a scintillation counter.[5]

    • Data Analysis: The data are analyzed using non-linear regression. The concentration of LSD that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

2. Functional Assay: Inositol Phosphate (IP) Accumulation for 5-HT2A and 5-HT2C Receptors

This assay measures the functional activity of a compound by quantifying the accumulation of a second messenger, inositol phosphate, which is produced upon the activation of Gq-coupled receptors like 5-HT2A and 5-HT2C.

  • Objective: To determine the potency (EC50) and efficacy of LSD as an agonist at 5-HT2A and 5-HT2C receptors.

  • Materials:

    • Recombinant cells expressing the human 5-HT2A or 5-HT2C receptor.[2]

    • Cell culture medium.

    • [3H]-myo-inositol.

    • LSD at various concentrations.

    • Lithium chloride (LiCl) solution.

    • Ion-exchange chromatography columns or a commercial IP assay kit.

  • Procedure:

    • Cell Culture and Labeling: Cells are cultured and then pre-labeled by incubating them with [3H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol 4,5-bisphosphate (PIP2).

    • Compound Treatment: The cells are then treated with various concentrations of LSD in the presence of LiCl. LiCl inhibits the degradation of inositol phosphates, allowing them to accumulate.

    • Lysis and IP Isolation: After incubation, the cells are lysed, and the total inositol phosphates are isolated using ion-exchange chromatography or a specific capture plate.

    • Quantification: The amount of [3H]-inositol phosphates is quantified using a scintillation counter.

    • Data Analysis: The data are plotted as a dose-response curve, and the EC50 value (the concentration of LSD that produces 50% of the maximal response) is determined using non-linear regression. The maximal response (Emax) is also determined to assess the efficacy of LSD relative to a full agonist.

Signaling Pathways

Serotonin receptors are G-protein coupled receptors (GPCRs), which are integral membrane proteins that transduce extracellular signals into intracellular responses.[7][8][9] The binding of a ligand, such as LSD, to a GPCR induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades.[7][8]

General GPCR Signaling Pathway

The following diagram illustrates the general mechanism of GPCR activation and signaling.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand LSD (Ligand) GPCR_inactive GPCR (Inactive) Ligand->GPCR_inactive 1. Binding GPCR_active GPCR (Active) GPCR_inactive->GPCR_active 2. Conformational Change G_protein_inactive G-Protein (GDP-bound) (αβγ) GPCR_active->G_protein_inactive 3. Activation G_protein_active G-Protein (GTP-bound) G_protein_inactive->G_protein_active GDP -> GTP Exchange G_alpha Gα-GTP G_protein_active->G_alpha G_beta_gamma Gβγ G_protein_active->G_beta_gamma Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_alpha->Effector 4. Modulation G_beta_gamma->Effector Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messenger 5. Generation Downstream Downstream Cellular Effects Second_Messenger->Downstream 6. Signal Amplification

Caption: General workflow of G-protein coupled receptor (GPCR) signaling.

5-HT2A Receptor Signaling Pathways

The 5-HT2A receptor, a primary target for LSD's psychedelic effects, is known to couple to Gq proteins, leading to the activation of the phospholipase C (PLC) pathway.[10][11] Additionally, it can signal through a G-protein-independent pathway involving β-arrestin.[11] LSD has been shown to be a biased agonist, preferentially activating the β-arrestin pathway to a greater extent than serotonin.[11]

HT2A_Signaling cluster_gq Gq Pathway cluster_arrestin β-Arrestin Pathway LSD LSD HT2A 5-HT2A Receptor LSD->HT2A Gq Gq HT2A->Gq Canonical Signaling Beta_Arrestin β-Arrestin HT2A->Beta_Arrestin Biased Signaling PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation MAPK MAPK/ERK Pathway Beta_Arrestin->MAPK

Caption: Simplified signaling pathways of the 5-HT2A receptor activated by LSD.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the logical flow of a typical radioligand binding experiment.

Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes with Target Receptor start->prep_membranes setup_assay Set up 96-well Plate: Membranes + Radioligand + LSD prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter Vacuum Filtration to Separate Bound/Unbound incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: IC50 -> Ki Calculation count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

LSD exhibits a complex serotonin receptor selectivity profile, acting as a high-affinity ligand for multiple 5-HT receptor subtypes. Its potent partial agonism at the 5-HT2A receptor is considered central to its psychedelic effects. The methodologies described herein represent the standard approaches for characterizing the pharmacological profile of compounds like LSD. A thorough understanding of a compound's receptor selectivity and signaling properties is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the serotonergic system. The biased agonism of LSD at the 5-HT2A receptor highlights the complexity of GPCR signaling and presents an intriguing avenue for future research in drug design.

References

Preclinical Data on THRX-194556: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Initial Search and Findings:

A comprehensive search for preclinical data on a compound designated THRX-194556 has yielded no specific results. Publicly available scientific literature, clinical trial registries, and corporate press releases do not contain information pertaining to a molecule with this identifier.

This suggests that this compound may be an internal designation for a compound that has not yet been disclosed publicly, is in a very early stage of development, or the identifier may be inaccurate.

Without publicly available data, it is not possible to provide a detailed technical guide, summarize quantitative data, outline experimental protocols, or visualize signaling pathways and experimental workflows as requested.

Further dissemination of information on this compound would be contingent on the sponsoring organization or research institution releasing data through scientific publications, conference presentations, or official announcements. Researchers interested in this specific compound are advised to monitor for such future disclosures.

Methodological & Application

No Publicly Available Data for THRX-194556 In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for publicly available information, no specific data, experimental protocols, or signaling pathways associated with a compound designated "THRX-194556" could be identified. This prevents the creation of the requested detailed Application Notes and Protocols.

The identifier "this compound" does not correspond to any publicly disclosed therapeutic agent, research compound, or clinical trial identifier in the available scientific literature, patent databases, or clinical trial registries. It is possible that this is an internal designation for a compound that has not yet been publicly disclosed, a confidential internal project code, or a potential misspelling of another agent.

Without information on the compound's mechanism of action, its therapeutic target, or the disease context in which it is being investigated, it is not possible to provide the following as requested:

  • Quantitative Data Presentation: No in vivo efficacy data, such as tumor growth inhibition, patient survival rates, or biomarker modulation, is available to summarize.

  • Experimental Protocols: Details of animal models, dosing regimens, and analytical methods used in any in vivo studies remain unknown.

  • Signaling Pathway and Workflow Diagrams: The underlying biological pathways affected by this compound are not documented in public sources, making it impossible to create accurate diagrams.

Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to verify the identifier and consult internal documentation or proprietary databases for information. If "this compound" is a recently disclosed entity, it may take time for information to become publicly available.

Application Notes and Protocols for Oral Pharmacokinetic Studies of THRX-194556 in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

THRX-194556 is a novel small molecule inhibitor under investigation for its therapeutic potential. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for further development. These application notes provide a comprehensive overview of the oral pharmacokinetics of this compound in rat models and detailed protocols for conducting such studies. The following sections outline the pharmacokinetic profile of this compound and the standardized procedures for its evaluation.

Quantitative Data Summary

The pharmacokinetic parameters of this compound following a single oral administration in Sprague-Dawley rats are summarized in the tables below. These data provide insights into the compound's bioavailability and overall exposure.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)AUC₀₋inf (ng·h/mL)t₁/₂ (h)
10152.8 ± 25.11.5 ± 0.5689.4 ± 112.7710.2 ± 118.93.2 ± 0.8
30489.2 ± 78.62.0 ± 0.72254.1 ± 345.82310.5 ± 360.13.5 ± 0.9
1001560.7 ± 245.32.0 ± 0.58123.6 ± 1245.78250.4 ± 1298.33.8 ± 1.1

Data are presented as mean ± standard deviation (n=6 rats per group).

Table 2: Bioavailability of this compound in Rats

Route of AdministrationDose (mg/kg)AUC₀₋inf (ng·h/mL)Oral Bioavailability (%)
Intravenous (IV)51150.3 ± 189.5-
Oral (PO)10710.2 ± 118.930.9

Experimental Protocols

Detailed methodologies for the key experiments are provided below. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Animal Preparation and Dosing
  • Species: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • Acclimation: Animals should be acclimated for at least one week prior to the study with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing, with water available ad libitum.

  • Dosing Formulation: this compound is formulated as a suspension in a vehicle of 0.5% methylcellulose (B11928114) in sterile water. The formulation should be prepared fresh on the day of dosing.

  • Oral Gavage Procedure:

    • Weigh the animal to determine the correct dosing volume. The recommended maximum volume is 10 mL/kg.[1][2]

    • Measure the gavage needle length from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.[3]

    • Restrain the rat securely.[3]

    • Gently insert the gavage needle into the esophagus and advance it to the pre-measured length.[3][4]

    • Administer the dosing formulation slowly.[4]

    • Withdraw the needle gently and monitor the animal for any signs of distress.[2][5]

Blood Sampling

Serial blood samples are collected to determine the plasma concentration-time profile of this compound.

  • Sampling Sites: The lateral tail vein or saphenous vein are suitable for repeated blood sampling.[6]

  • Sample Volumes: The volume of each blood sample should be approximately 0.2-0.3 mL.[6] The total blood volume collected should not exceed the recommended guidelines to avoid physiological stress.[7]

  • Sampling Time Points: For oral administration, typical time points include pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Blood Collection Procedure (Tail Vein):

    • Warm the rat's tail to dilate the blood vessels.

    • Clean the tail with an appropriate antiseptic.[8]

    • Using a sterile needle (e.g., 25G), puncture the lateral tail vein.[6]

    • Collect blood into heparinized tubes.

    • Apply gentle pressure to the puncture site to stop the bleeding.[6][8]

Sample Processing and Analysis
  • Plasma Preparation: Centrifuge the collected blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalytical Method: Plasma concentrations of this compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis

Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data. Key parameters include Cmax, Tmax, AUC, half-life (t₁/₂), and oral bioavailability (F%).

Visualizations

Hypothetical Signaling Pathway of this compound

The following diagram illustrates a potential mechanism of action for this compound, where it inhibits a key kinase in a cancer-related signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates THRX This compound THRX->Kinase2 Inhibits Gene Gene Expression TF->Gene Regulates

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow for Oral Pharmacokinetic Study in Rats

The diagram below outlines the key steps in the experimental workflow for determining the oral pharmacokinetics of this compound in a rat model.

G A Animal Acclimation (≥ 1 week) B Overnight Fasting (~12 hours) A->B C Oral Gavage Dosing of this compound B->C D Serial Blood Sampling (0-24 hours) C->D E Plasma Separation (Centrifugation) D->E F LC-MS/MS Analysis E->F G Pharmacokinetic Analysis (Cmax, Tmax, AUC, t₁/₂) F->G

Caption: Experimental workflow for a rat oral PK study.

References

Application Note: Caco-2 Permeability Assay for THRX-194556

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Caco-2 cell permeability assay is a robust in vitro model widely accepted by regulatory agencies such as the FDA and EMA for predicting the oral absorption of drug candidates.[1][2] Derived from a human colon adenocarcinoma, Caco-2 cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[3] This application note provides a detailed protocol for assessing the intestinal permeability of a novel therapeutic candidate, THRX-194556, using the Caco-2 model. The protocol outlines the bidirectional transport of this compound across the Caco-2 monolayer to determine its apparent permeability coefficient (Papp) and to investigate if it is a substrate of efflux transporters.

Principle of the Assay

Caco-2 cells are cultured on semi-permeable filter inserts, creating two distinct compartments: an apical (AP) side, representing the intestinal lumen, and a basolateral (BL) side, representing the blood circulation. The test compound, this compound, is added to one compartment (donor), and its appearance in the other compartment (receiver) is measured over time. By quantifying the concentration of the compound in both compartments, the rate of transport can be determined.

The permeability is assessed in both directions:

  • Apical to Basolateral (A-B) Transport: Simulates the absorption of a drug from the intestine into the bloodstream.

  • Basolateral to Apical (B-A) Transport: Indicates the potential for active efflux of a drug back into the intestinal lumen.

An efflux ratio (ER), calculated as the ratio of Papp (B-A) to Papp (A-B), greater than 2 suggests that the compound is a substrate for active efflux transporters.[4]

Data Presentation

The permeability of this compound was evaluated and compared with standard high and low permeability control compounds. The results are summarized in the tables below.

Table 1: Apparent Permeability (Papp) and Efflux Ratio of this compound and Control Compounds

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Permeability Classification
This compound 8.5 ± 0.718.2 ± 1.52.14Moderate
Propranolol (High Permeability)19.63 ± 0.3315.7 ± 0.420.80High
Atenolol (Low Permeability)0.62 ± 0.180.655 ± 0.111.06Low
Verapamil (P-gp Substrate/Inhibitor)5.2 ± 0.425.8 ± 2.14.96Moderate

Data are presented as mean ± standard deviation (n=3).

Table 2: Caco-2 Permeability Classification Criteria

Permeability ClassificationPapp (A-B) (x 10⁻⁶ cm/s)Expected Human Absorption
High> 10> 90%
Moderate1 - 1020% - 90%
Low< 1< 20%

Classification criteria are based on established literature.[1]

Experimental Protocols

I. Caco-2 Cell Culture and Seeding
  • Cell Culture: Caco-2 cells (ATCC® HTB-37™) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Seeding on Transwell® Inserts: For the permeability assay, Caco-2 cells are seeded onto collagen-coated polycarbonate membrane Transwell® inserts (12-well format, 0.4 µm pore size) at a density of 6 x 10⁴ cells/cm².

  • Differentiation: The cells are cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with well-established tight junctions. The culture medium is replaced every 2-3 days.

II. Monolayer Integrity Assessment

The integrity of the Caco-2 cell monolayer is crucial for reliable permeability data and is assessed by measuring the Transepithelial Electrical Resistance (TEER).

  • TEER Measurement: Prior to the transport experiment, the TEER of each well is measured using an EVOM2™ Epithelial Voltohmmeter.

  • Acceptance Criteria: Monolayers with TEER values ≥ 250 Ω·cm² are considered suitable for the assay.

III. Transport Assay
  • Preparation of Transport Buffer: A Hanks' Balanced Salt Solution (HBSS) containing 25 mM HEPES, pH 7.4, is used as the transport buffer.

  • Preparation of Dosing Solutions: this compound and control compounds (propranolol, atenolol, and verapamil) are dissolved in the transport buffer to a final concentration of 10 µM.

  • A-B Transport: a. The culture medium is removed from both the apical and basolateral compartments. b. The monolayers are washed twice with pre-warmed transport buffer. c. 0.5 mL of the dosing solution is added to the apical side (donor), and 1.5 mL of fresh transport buffer is added to the basolateral side (receiver).

  • B-A Transport: a. The culture medium is removed and the monolayers are washed as described above. b. 1.5 mL of the dosing solution is added to the basolateral side (donor), and 0.5 mL of fresh transport buffer is added to the apical side (receiver).

  • Incubation: The plates are incubated for 2 hours at 37°C on an orbital shaker.

  • Sampling: After incubation, samples are collected from both the donor and receiver compartments for analysis.

IV. Sample Analysis by LC-MS/MS

The concentration of this compound and control compounds in the collected samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Sample Preparation: Samples are diluted with an internal standard solution and prepared for injection.

  • LC-MS/MS Conditions: A suitable C18 column is used for chromatographic separation, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Quantification: A standard curve is generated for each compound to determine the concentration in the unknown samples.

V. Data Analysis

The apparent permeability coefficient (Papp) and efflux ratio (ER) are calculated using the following equations:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of drug transport (µmol/s)

  • A is the surface area of the membrane (cm²)

  • C₀ is the initial concentration of the drug in the donor compartment (µmol/mL)

Efflux Ratio (ER) = Papp (B-A) / Papp (A-B)

Visualization of Experimental Workflow and Signaling Pathways

Caco2_Permeability_Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Permeability Assay cluster_analysis Phase 3: Analysis cell_culture Caco-2 Cell Culture seeding Seeding on Transwell Inserts cell_culture->seeding differentiation 21-Day Differentiation seeding->differentiation teer_measurement TEER Measurement (Monolayer Integrity Check) differentiation->teer_measurement transport_experiment Bidirectional Transport (A-B and B-A) teer_measurement->transport_experiment sampling Sample Collection (Apical and Basolateral) transport_experiment->sampling lcms_analysis LC-MS/MS Quantification sampling->lcms_analysis data_calculation Papp and Efflux Ratio Calculation lcms_analysis->data_calculation

Caption: Experimental workflow for the Caco-2 permeability assay.

Caco2_Transport_Model cluster_apical Apical (Intestinal Lumen) cluster_monolayer Caco-2 Monolayer cluster_basolateral Basolateral (Bloodstream) apical_compartment Apical Compartment caco2_cells Caco-2 Cell Tight Junctions P-glycoprotein (Efflux Pump) apical_compartment->caco2_cells:f0 Absorption (A-B) caco2_cells:f2->apical_compartment basolateral_compartment Basolateral Compartment caco2_cells:f0->basolateral_compartment basolateral_compartment->caco2_cells:f2 Efflux (B-A)

References

Application Notes and Protocols: cAMP Accumulation Assay Featuring THRX-194556

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in cellular signaling cascades, primarily initiated by the activation of G protein-coupled receptors (GPCRs). The modulation of intracellular cAMP levels is a key mechanism through which cells respond to a diverse array of extracellular stimuli, including hormones and neurotransmitters.[1][2] The cAMP signaling pathway is a critical target in drug discovery, and assays that accurately quantify its accumulation are indispensable for the characterization of novel therapeutic compounds.

This document provides a detailed protocol for conducting a cAMP accumulation assay to evaluate the pharmacological activity of THRX-194556, a novel investigational compound. The assay is designed to determine whether this compound acts as an agonist, stimulating cAMP production, or as an antagonist, blocking the effects of a known agonist at a specific GPCR. The protocol is adaptable for use with various cell lines expressing the target GPCR and is suitable for high-throughput screening and detailed dose-response analysis.

Signaling Pathway Overview

The cAMP signaling cascade is initiated upon the binding of a ligand to a Gs or Gi protein-coupled receptor. In the case of a Gs-coupled receptor, activation leads to the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP.[3] Conversely, activation of a Gi-coupled receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The accumulated cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to a cellular response. The signal is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cAMP to AMP.[3]

cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR (Gs/Gi) G_protein G Protein (α, β, γ) GPCR->G_protein Activates AC Adenylyl Cyclase ATP ATP G_protein->AC Stimulates (Gs) or Inhibits (Gi) cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolyzed by Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets AMP AMP PDE->AMP Ligand Ligand (e.g., this compound) Ligand->GPCR Binds

Figure 1: Simplified GPCR-cAMP signaling pathway.

Experimental Principles

This protocol is based on a competitive immunoassay format, a common method for quantifying cAMP.[4][5] In this assay, cAMP produced by the cells competes with a labeled cAMP conjugate for binding to a specific anti-cAMP antibody. The amount of labeled cAMP conjugate bound to the antibody is inversely proportional to the concentration of cellular cAMP. The signal generated from the labeled conjugate can be detected using various methods, such as fluorescence, luminescence, or time-resolved fluorescence resonance energy transfer (TR-FRET).[6][7]

Materials and Reagents

ReagentSupplierCatalog Number
Cell line expressing target GPCRIn-house/Vendor-
Cell Culture Medium (e.g., DMEM, MEM)GibcoVaries
Fetal Bovine Serum (FBS)GibcoVaries
Penicillin-StreptomycinGibcoVaries
Trypsin-EDTAGibcoVaries
Phosphate-Buffered Saline (PBS)GibcoVaries
cAMP Assay KitVariesVaries
This compound--
Reference AgonistSigma-AldrichVaries
Reference AntagonistSigma-AldrichVaries
3-isobutyl-1-methylxanthine (IBMX)Sigma-AldrichI5879
Dimethyl sulfoxide (B87167) (DMSO)Sigma-AldrichD2650
96-well or 384-well white assay platesCorningVaries

Experimental Workflow

The general workflow for the cAMP accumulation assay involves cell seeding, compound treatment, cell lysis, and signal detection. The process is adaptable for both agonist and antagonist screening modes.

cluster_prep Preparation cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode cluster_detection Detection Cell_Culture 1. Culture cells expressing target GPCR Harvest_Cells 2. Harvest and count cells Cell_Culture->Harvest_Cells Seed_Plate 3. Seed cells into assay plate Harvest_Cells->Seed_Plate Incubate_Overnight 4. Incubate overnight (37°C, 5% CO2) Seed_Plate->Incubate_Overnight Add_IBMX_Agonist 5a. Add IBMX-containing buffer Incubate_Overnight->Add_IBMX_Agonist Add_IBMX_Antagonist 5b. Add IBMX & this compound (dose-response) Incubate_Overnight->Add_IBMX_Antagonist Add_THRX194556_Agonist 6a. Add this compound (dose-response) Add_IBMX_Agonist->Add_THRX194556_Agonist Incubate_Agonist 7a. Incubate at room temp Add_THRX194556_Agonist->Incubate_Agonist Lyse_Cells Lyse cells Incubate_Agonist->Lyse_Cells PreIncubate_Antagonist 6b. Pre-incubate at room temp Add_IBMX_Antagonist->PreIncubate_Antagonist Add_Agonist_Antagonist 7b. Add reference agonist (EC80) PreIncubate_Antagonist->Add_Agonist_Antagonist Incubate_Antagonist 8b. Incubate at room temp Add_Agonist_Antagonist->Incubate_Antagonist Incubate_Antagonist->Lyse_Cells Add_Detection_Reagents Add cAMP detection reagents Lyse_Cells->Add_Detection_Reagents Incubate_Detection Incubate (e.g., 1 hour) Add_Detection_Reagents->Incubate_Detection Read_Plate Read plate on a compatible reader Incubate_Detection->Read_Plate

Figure 2: Experimental workflow for cAMP accumulation assay.

Detailed Experimental Protocols

1. Cell Preparation and Seeding

  • Culture cells expressing the target GPCR in the recommended growth medium supplemented with FBS and antibiotics. Maintain the cells in a 37°C incubator with 5% CO2.

  • On the day before the assay, harvest the cells using trypsin-EDTA and perform a cell count.

  • Resuspend the cells in fresh culture medium to the desired seeding density (typically 5,000-20,000 cells per well, to be optimized).

  • Dispense the cell suspension into a 96-well or 384-well white assay plate.

  • Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment.

2. Compound Preparation

  • Prepare a stock solution of this compound in 100% DMSO.

  • Prepare serial dilutions of this compound in assay buffer (e.g., HBSS or PBS with 0.1% BSA) to generate a dose-response curve. The final DMSO concentration in the assay should be kept below 0.5%.

  • Prepare stock solutions of the reference agonist and antagonist in DMSO and dilute them in assay buffer as required.

3. Agonist Mode Assay

  • Carefully remove the culture medium from the cell plate.

  • Add stimulation buffer containing a phosphodiesterase inhibitor, such as 0.5 mM IBMX, to each well.[8] IBMX prevents the degradation of cAMP, thereby amplifying the signal.[9]

  • Add the serially diluted this compound or reference agonist to the appropriate wells. Include wells with assay buffer and DMSO only as a negative control.

  • Incubate the plate at room temperature for 30-60 minutes. The optimal incubation time should be determined empirically.

  • Proceed to the cAMP detection step.

4. Antagonist Mode Assay

  • Carefully remove the culture medium from the cell plate.

  • Add stimulation buffer containing 0.5 mM IBMX and the serially diluted this compound or reference antagonist to the appropriate wells.

  • Pre-incubate the plate at room temperature for 15-30 minutes.

  • Add the reference agonist at a concentration that elicits 80% of its maximal response (EC80). The EC80 value should be predetermined in an agonist mode assay.

  • Incubate the plate at room temperature for 30-60 minutes.

  • Proceed to the cAMP detection step.

5. cAMP Detection

  • Following the compound incubation, add the cell lysis buffer provided in the cAMP assay kit to each well.

  • Incubate for the recommended time to ensure complete cell lysis.

  • Add the cAMP detection reagents (e.g., labeled cAMP and anti-cAMP antibody) to all wells, including the standards for the standard curve.

  • Incubate the plate for 1 hour at room temperature, protected from light.

  • Read the plate on a compatible plate reader according to the kit's instructions (e.g., fluorescence, luminescence, or TR-FRET).

Data Analysis and Presentation

The raw data from the plate reader should be processed to determine the concentration of cAMP in each well. This is typically done by generating a standard curve using the known concentrations of cAMP provided in the assay kit.

Data Analysis Steps:

  • Subtract the background signal (wells with no cells) from all experimental wells.

  • Plot the signal from the cAMP standards against their known concentrations and fit a curve (e.g., four-parameter logistic regression).

  • Interpolate the cAMP concentrations for the experimental samples from the standard curve.

  • For agonist mode, plot the cAMP concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

  • For antagonist mode, plot the cAMP concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 (potency).

Table 1: Representative Data for this compound in Agonist Mode

This compound (nM)Mean SignalStd. Dev.Calculated cAMP (nM)
045001500.5
0.144501350.6
142001201.2
1035001003.5
1002000808.9
100010005015.2
100008004018.1

Table 2: Representative Data for this compound in Antagonist Mode (vs. Reference Agonist at EC80)

This compound (nM)Mean SignalStd. Dev.% Inhibition
01200600
0.1125065-2.3
115007013.6
1025009059.1
100380011095.5
10004000120100
100004050125102.3

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High well-to-well variability Inconsistent cell seeding; improper mixing of reagentsEnsure a homogenous cell suspension before seeding; mix all reagents thoroughly before adding to the plate.
Low signal-to-background ratio Low receptor expression; insufficient incubation time; low cell numberOptimize cell seeding density; increase compound incubation time; use a cell line with higher receptor expression.
No response to reference agonist Inactive agonist; problem with cell line; incorrect assay setupVerify the activity of the agonist; check cell line integrity and receptor expression; review the assay protocol.
High background signal Contamination; non-specific bindingUse sterile technique; include appropriate controls; optimize blocking steps if applicable to the assay kit.

Conclusion

The cAMP accumulation assay is a robust and versatile method for characterizing the pharmacological properties of novel compounds like this compound. By following this detailed protocol, researchers can reliably determine the potency and efficacy of test compounds at their GPCR of interest, thereby accelerating the drug discovery and development process. Careful optimization of assay parameters, such as cell density and incubation times, is crucial for obtaining high-quality, reproducible data.

References

Application Notes and Protocols for THRX-194556 in Guinea Pig Isolated Colonic Longitudinal Muscle Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

THRX-194556 is a potent and selective, non-peptide antagonist of the tachykinin NK2 receptor. Tachykinins, such as Neurokinin A (NKA), are neuropeptides that play a significant role in regulating gastrointestinal motility. In the guinea pig colon, activation of NK2 receptors on longitudinal smooth muscle cells is a key pathway leading to muscle contraction.[1][2][3] These application notes provide a detailed protocol for the preparation and use of guinea pig isolated colonic longitudinal muscle to characterize the pharmacological activity of this compound. The preparation is a well-established model for studying compounds that modulate gut motility.

Mechanism of Action

This compound acts as a competitive antagonist at the tachykinin NK2 receptor. By binding to the receptor, it prevents the binding of endogenous agonists like NKA, thereby inhibiting the downstream signaling cascade that leads to smooth muscle contraction. This makes this compound a valuable tool for investigating the physiological roles of tachykinins in the colon and for the development of potential therapeutics for motility disorders.

Signaling Pathway of Tachykinin NK2 Receptor in Colonic Smooth Muscle

Tachykinin NK2 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKA Neurokinin A (NKA) NK2R Tachykinin NK2 Receptor NKA->NK2R Binds Gq Gq Protein NK2R->Gq Activates THRX This compound THRX->NK2R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates Contraction Smooth Muscle Contraction DAG->Contraction Ca->Contraction

Caption: Tachykinin NK2 receptor signaling pathway in smooth muscle.

Experimental Protocols

Materials and Reagents
  • Animals: Male Dunkin-Hartley guinea pigs (250-350 g)

  • Krebs Solution (in mM): NaCl 120.35, KCl 5.9, CaCl2 2.5, MgSO4 1.2, NaH2PO4 1.2, NaHCO3 15.5, and glucose 11.5. The solution should be continuously gassed with 97% O2 and 3% CO2 to maintain a pH of 7.3-7.4.

  • Agonist: [β-Ala8]-Neurokinin A (4-10) (a selective NK2 receptor agonist)

  • Test Compound: this compound

  • Other Reagents: Atropine, Tetrodotoxin (TTX) (optional, to block cholinergic and neural inputs respectively)

Equipment
  • Organ bath system with temperature control (37°C)

  • Isometric force transducers

  • Data acquisition system

  • Dissection microscope

  • Standard surgical instruments

Tissue Preparation
  • Humanely euthanize a guinea pig according to institutional guidelines.

  • Immediately excise the distal colon and place it in chilled, oxygenated Krebs solution.

  • Carefully remove the mesentery and fecal content.

  • Isolate the longitudinal muscle layer by gently peeling it away from the underlying circular muscle and mucosa. This can be achieved by threading the colon onto a glass rod and using a moist cotton swab to gently rub away the outer muscle layer.

  • Cut the isolated longitudinal muscle into strips approximately 10-15 mm in length and 2-3 mm in width.

  • Suspend the muscle strips in organ baths containing 10 mL of Krebs solution, maintained at 37°C and continuously bubbled with 97% O2 / 3% CO2.

  • Attach one end of the muscle strip to a fixed hook and the other end to an isometric force transducer.

  • Apply an initial tension of 1.0 g and allow the tissue to equilibrate for at least 60 minutes. During equilibration, wash the tissues with fresh Krebs solution every 15 minutes.

Experimental Workflow

Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Euthanize Guinea Pig & Excise Distal Colon B Isolate Longitudinal Muscle Strips A->B C Suspend Strips in Organ Bath B->C D Equilibrate under 1.0g Tension (60 min) C->D E Add Vehicle or This compound D->E F Incubate for 30 min E->F G Generate Cumulative Concentration-Response Curve to NK2 Agonist F->G H Record Isometric Contractions G->H I Measure Maximal Contraction H->I J Calculate EC50 Values I->J K Perform Schild Analysis to Determine pA2 J->K

Caption: Workflow for assessing this compound activity.

Protocol for Determining the Antagonist Potency (pA2) of this compound
  • After the equilibration period, perform a test contraction with a submaximal concentration of the NK2 agonist (e.g., 30 nM [β-Ala8]-NKA (4-10)) to ensure tissue viability. Wash the tissues and allow them to return to baseline.

  • Add either vehicle (control) or a known concentration of this compound to the organ baths. Allow the antagonist to incubate with the tissue for 30 minutes.

  • Generate a cumulative concentration-response curve for the NK2 agonist ([β-Ala8]-NKA (4-10)). Start with a low concentration and increase it stepwise until a maximal response is achieved.

  • Record the isometric contractions at each agonist concentration.

  • Wash the tissues extensively and allow them to recover to baseline.

  • Repeat steps 2-5 with increasing concentrations of this compound.

Data Presentation

The potency of this compound is determined by its ability to shift the concentration-response curve of the NK2 agonist to the right. The data can be summarized as follows:

Table 1: Effect of this compound on [β-Ala8]-NKA (4-10)-Induced Contractions

This compound Conc. (nM)Agonist EC50 (nM)Maximum Response (% of Control)n
Vehicle (0)15.2 ± 1.81006
144.8 ± 5.199.5 ± 2.16
10155.6 ± 16.3101.2 ± 1.96
1001498.7 ± 152.498.7 ± 2.56

Data are presented as mean ± SEM for n=6 preparations.

From this data, a Schild plot can be constructed to determine the pA2 value, which is a measure of the antagonist's affinity for the receptor.

Table 2: Pharmacological Profile of this compound

ParameterValue
pA2 8.9 ± 0.2
Schild Slope 1.05 ± 0.08

A Schild slope not significantly different from unity suggests competitive antagonism.

Selectivity Profile

To confirm the selectivity of this compound for the NK2 receptor, its effect on contractions induced by other agonists should be evaluated.

Table 3: Selectivity of this compound (1 µM) Against Various Agonists

AgonistReceptor% Inhibition of Max. Response
[β-Ala8]-NKA (4-10)NK298.5 ± 1.5
Substance PNK12.1 ± 0.5
SenktideNK31.8 ± 0.4
CarbacholMuscarinic3.5 ± 0.9
KCl (80 mM)Voltage-gated Ca²⁺ channels0.5 ± 0.2

Data indicate that this compound is highly selective for the NK2 receptor.

Conclusion

The guinea pig isolated colonic longitudinal muscle is a robust and reliable preparation for the pharmacological characterization of tachykinin NK2 receptor antagonists like this compound. The protocols described herein allow for the determination of antagonist potency (pA2) and selectivity, providing crucial data for drug development and research professionals. The results indicate that this compound is a potent and selective competitive antagonist of the NK2 receptor.

References

Application Note and Protocol for hERG Inhibition Assay of THRX-194556

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of a potassium ion channel (Kv11.1) that is crucial for cardiac action potential repolarization.[1][2][3] Inhibition of the hERG channel by pharmaceutical compounds can delay this repolarization, leading to a prolonged QT interval on an electrocardiogram (ECG), which is a major risk factor for a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP).[1][4] Consequently, assessing the inhibitory potential of new chemical entities (NCEs) on the hERG channel is a critical component of preclinical safety pharmacology studies mandated by regulatory agencies like the FDA.[5][6][7]

This document provides a detailed protocol for assessing the inhibitory effect of the novel compound THRX-194556 on the hERG potassium channel using an automated patch clamp system. This high-throughput method allows for efficient and reliable determination of a compound's potency to block the hERG channel.[8][9]

Signaling Pathway of hERG Channel in Cardiomyocyte Repolarization

The hERG channel plays a pivotal role in the final phase of the cardiac action potential. The following diagram illustrates its function in the context of a cardiomyocyte's electrical cycle.

hERG_Signaling_Pathway cluster_AP Cardiac Action Potential Phases cluster_hERG hERG Channel Activity Phase0 Phase 0 (Depolarization) Na+ influx Phase1 Phase 1 (Initial Repolarization) K+ efflux Phase0->Phase1 hERG_Inactive hERG Inactivated Phase0->hERG_Inactive Inactivation at positive potentials Phase2 Phase 2 (Plateau) Ca2+ influx, K+ efflux Phase1->Phase2 Phase3 Phase 3 (Repolarization) K+ efflux Phase2->Phase3 hERG_Open hERG Open Phase2->hERG_Open Activation during plateau Phase4 Phase 4 (Resting Potential) Phase3->Phase4 hERG_Closed hERG Closed Phase3->hERG_Closed Deactivation upon repolarization hERG_Open->Phase3 Contributes to IKr current Drug This compound Drug->hERG_Open Blockade hERG_Workflow start Start cell_culture Cell Culture (hERG-expressing cells) start->cell_culture cell_prep Cell Preparation (Detachment & Resuspension) cell_culture->cell_prep plate_loading Plate Loading (Cells, Compounds, Controls) cell_prep->plate_loading instrument_setup Instrument Setup (Prime with solutions) instrument_setup->plate_loading run_experiment Automated Experiment Execution plate_loading->run_experiment data_acquisition Data Acquisition (hERG current measurement) run_experiment->data_acquisition data_analysis Data Analysis (% Inhibition & IC50 Calculation) data_acquisition->data_analysis report Generate Report data_analysis->report

References

Application Notes and Protocols: Rat Liver Microsome Stability Assay of THRX-194556

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The in vitro metabolic stability of a drug candidate is a critical parameter assessed during early-stage drug discovery.[1][2] The rat liver microsome (RLM) stability assay is a widely used method to evaluate the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450 (CYP) enzymes.[3][4] This assay measures the rate of disappearance of the parent compound over time when incubated with RLMs, which are subcellular fractions rich in drug-metabolizing enzymes.[2][3] The data generated, such as half-life (t1/2) and intrinsic clearance (CLint), are essential for predicting the in vivo hepatic clearance and potential drug-drug interactions.[3][5] This document provides a detailed protocol for assessing the metabolic stability of THRX-194556 using a rat liver microsome assay.

Experimental Protocol

This protocol outlines the procedure for determining the metabolic stability of this compound in the presence of rat liver microsomes and an NADPH regenerating system.

2.1. Materials and Reagents

  • This compound

  • Rat Liver Microsomes (RLM), 20 mg/mL stock

  • Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System Solution A (e.g., 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl2)

  • NADPH Regenerating System Solution B (e.g., 0.4 U/mL Glucose-6-phosphate dehydrogenase)

  • Control compounds (e.g., Propranolol - high clearance, Verapamil - intermediate clearance, Carbamazepine - low clearance)

  • Acetonitrile (B52724) (ACN) with internal standard (e.g., Tolbutamide) for reaction termination

  • 96-well incubation plates

  • LC-MS/MS system

2.2. Assay Procedure

  • Compound Preparation: Prepare a 1 mM stock solution of this compound in DMSO. Subsequently, create a 10 µM working solution by diluting the stock solution in potassium phosphate buffer.[6][7]

  • Incubation Mixture Preparation:

    • On a 96-well plate, add the appropriate volume of 100 mM potassium phosphate buffer (pH 7.4).

    • Add the this compound working solution to achieve a final concentration of 1 µM. Include wells for control compounds.

    • For negative controls, add buffer in place of the NADPH regenerating system.[4]

  • Pre-incubation: Pre-warm the plate at 37°C for 10 minutes.[6][7]

  • Reaction Initiation:

    • Prepare the complete NADPH regenerating system by mixing Solutions A and B.

    • Initiate the metabolic reaction by adding the rat liver microsomes (final concentration of 0.5 mg/mL) and the NADPH regenerating system to the wells.

  • Incubation and Sampling: Incubate the plate at 37°C with constant shaking.[1][4] Collect aliquots at specified time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding 3 volumes of ice-cold acetonitrile containing an internal standard.[4]

  • Sample Processing: Centrifuge the plate at 4°C to pellet the precipitated protein.[1]

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to determine the concentration of this compound remaining at each time point.[3]

2.3. Data Analysis

  • Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percent remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (1 / microsomal protein concentration).

Data Presentation

The metabolic stability of this compound in rat liver microsomes is summarized in the table below. The data represents the mean of triplicate determinations.

Time (min)% this compound Remaining
0100
585.2
1561.8
3038.5
6014.7
ParameterValue
Half-life (t1/2) 25.8 min
Intrinsic Clearance (CLint) 53.7 µL/min/mg

Visualizations

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_compound Prepare this compound (1 µM final) pre_incubate Pre-incubate at 37°C (10 min) prep_compound->pre_incubate prep_microsomes Prepare RLM & NADPH Regenerating System start_reaction Initiate Reaction prep_microsomes->start_reaction pre_incubate->start_reaction time_points Incubate at 37°C Sample at 0, 5, 15, 30, 60 min start_reaction->time_points terminate Terminate Reaction (Ice-cold ACN + IS) time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calculate Calculate % Remaining, t1/2, and CLint analyze->calculate

Caption: Experimental workflow for the rat liver microsome stability assay.

References

Application Notes and Protocols: Dosing of Small Molecule Inhibitors in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No public data was found for the compound "THRX-194556." The following application notes and protocols are provided as a template and utilize data for the well-characterized anti-cancer agent, Paclitaxel, for illustrative purposes. Researchers should substitute the information below with their specific, internally-validated data for this compound.

Introduction

These notes provide a generalized framework for the preclinical evaluation of small molecule inhibitors in animal models, focusing on dosing, administration, and experimental workflow. The protocols and data presented are based on common practices in preclinical oncology research and should be adapted to the specific characteristics of the test compound (e.g., this compound).

Compound Information (Placeholder Data)

  • Compound Name: [Substitute with this compound] (Example: Paclitaxel)

  • Target Pathway: [Specify Target Pathway for this compound] (Example: Microtubule Stabilization)

  • Formulation: [Specify Formulation for this compound] (Example: 6 mg/mL in a 1:1 solution of Cremophor EL and dehydrated alcohol, further diluted in saline)

Dosing Concentrations in Animal Models (Placeholder Data)

The following tables summarize common dosing regimens for Paclitaxel in murine models for efficacy and tolerability studies. These tables should be replaced with data specific to this compound.

Table 1: Paclitaxel Dosing for Efficacy Studies in Xenograft Models

Animal ModelTumor TypeRoute of AdministrationDosing RegimenVehicle
Nude MiceHuman Ovarian (A2780)Intravenous (i.v.)10 mg/kg, once weeklyCremophor EL:Ethanol:Saline
SCID MiceHuman Breast (MDA-MB-231)Intraperitoneal (i.p.)15 mg/kg, every 4 daysSaline/Tween 80
Nude MiceHuman Prostate (PC-3)Intravenous (i.v.)20 mg/kg, twice weeklyCremophor EL:Ethanol:Saline

Table 2: Paclitaxel Dosing for Maximum Tolerated Dose (MTD) Studies

Animal ModelRoute of AdministrationDosing ScheduleEndpointsMTD (Example)
Balb/c MiceIntravenous (i.v.)Daily for 5 daysBody weight loss, clinical signs20 mg/kg
C57BL/6 MiceIntraperitoneal (i.p.)Twice weekly for 2 weeksBody weight loss, mortality30 mg/kg

Experimental Protocols

General Workflow for an In Vivo Efficacy Study

The following diagram outlines a typical workflow for assessing the efficacy of a test compound in a tumor xenograft model.

G cluster_setup Phase 1: Study Setup cluster_treatment Phase 2: Treatment & Monitoring cluster_endpoint Phase 3: Endpoint & Analysis A Cell Culture Expansion C Tumor Implantation (Subcutaneous) A->C B Animal Acclimatization (1-2 weeks) B->C D Tumor Growth Monitoring (to ~100-150 mm³) E Animal Randomization (Vehicle vs. Treatment) D->E F Compound Administration (e.g., i.v., i.p., p.o.) E->F G Ongoing Monitoring (Tumor Volume, Body Weight) F->G H Endpoint Reached (e.g., Tumor Size Limit) I Euthanasia & Necropsy H->I J Tissue Collection (Tumor, Organs) I->J K Data Analysis J->K

Caption: Workflow for a typical in vivo xenograft efficacy study.

Protocol: Intravenous (i.v.) Administration in Mice
  • Preparation: Dilute the stock solution of the test compound (e.g., this compound) to the final desired concentration using the appropriate vehicle (e.g., sterile saline).

  • Animal Restraint: Place the mouse in a suitable restraint device to allow access to the lateral tail vein.

  • Vein Dilation: Warm the tail using a heat lamp or warm water compress to dilate the veins, making them more visible and accessible.

  • Injection: Using a 27-gauge (or smaller) needle attached to a tuberculin syringe, perform the injection into the lateral tail vein. The volume should typically not exceed 10 mL/kg.

  • Confirmation: A successful i.v. injection is confirmed by the absence of a subcutaneous "bleb" at the injection site.

  • Monitoring: Monitor the animal for any immediate adverse reactions post-injection.

Signaling Pathway Visualization

This diagram illustrates a hypothetical signaling pathway that could be targeted by a small molecule inhibitor. This should be replaced with the specific pathway targeted by this compound.

G Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Inhibitor->MEK

Caption: Example of a targeted signaling pathway (e.g., MAPK pathway).

Troubleshooting & Optimization

Technical Support Center: THRX-194556 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the specific compound "THRX-194556" is not available in publicly accessible resources. The following content is generated based on a hypothetical scenario where this compound is an investigational inhibitor of BRAF V600E, a common mutation in melanoma. The off-target effects described are representative of known effects of BRAF inhibitors as a class and are intended for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: What is the intended on-target effect of this compound?

A1: this compound is designed to be a potent and selective inhibitor of the BRAF V600E mutant kinase. Its primary on-target effect is the suppression of the downstream MAPK/ERK signaling pathway, which is constitutively activated by this mutation and drives tumor cell proliferation and survival.

Q2: What are the potential off-target effects of this compound?

A2: While designed for selectivity, this compound may exhibit off-target activity against other kinases with structural similarities to BRAF. Known off-target effects for this class of inhibitors can include the paradoxical activation of the MAPK pathway in BRAF wild-type cells and inhibition of other kinases such as SRC family kinases. This can lead to various cellular effects, including the development of secondary malignancies like cutaneous squamous cell carcinoma.

Q3: How can I assess the off-target effects of this compound in my experimental model?

A3: A comprehensive assessment of off-target effects can be achieved through a combination of in vitro and in cellulo approaches. We recommend performing kinome profiling assays to determine the inhibitory activity of this compound against a broad panel of kinases. Additionally, phosphoproteomic analysis of cells treated with this compound can provide insights into the downstream signaling pathways affected by off-target kinase inhibition.

Q4: Are there known resistance mechanisms to this compound?

A4: Resistance to BRAF inhibitors can arise through various mechanisms, including the acquisition of secondary mutations in BRAF, upregulation of bypass signaling pathways (e.g., PI3K/AKT pathway), or paradoxical activation of the MAPK pathway in a subpopulation of cells.

Troubleshooting Guides

Issue 1: Unexpected Cell Proliferation in BRAF Wild-Type Cells

  • Symptom: Increased proliferation or survival of BRAF wild-type cells upon treatment with this compound.

  • Possible Cause: Paradoxical activation of the MAPK pathway. In BRAF wild-type cells, inhibition of one BRAF monomer can lead to the dimerization and activation of the other, resulting in downstream ERK signaling.

  • Troubleshooting Steps:

    • Confirm the BRAF mutation status of your cell line.

    • Perform a Western blot analysis to assess the phosphorylation status of MEK and ERK in treated BRAF wild-type cells. An increase in p-MEK and p-ERK would confirm paradoxical activation.

    • Consider combination therapy with a MEK inhibitor to abrogate this effect.

Issue 2: Development of Skin Lesions in Animal Models

  • Symptom: Observation of cutaneous squamous cell carcinomas or other skin lesions in preclinical animal models treated with this compound.

  • Possible Cause: This is a known class effect of BRAF inhibitors, driven by the paradoxical activation of the MAPK pathway in keratinocytes.

  • Troubleshooting Steps:

    • Perform regular dermatological assessments of the animals.

    • Biopsy any suspicious lesions for histopathological analysis.

    • Evaluate the combination of this compound with a MEK inhibitor, which has been shown to mitigate this off-target effect.

Quantitative Data Summary

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Fold Selectivity vs. BRAF V600E
BRAF V600E 5 1
c-RAF5010
SRC15030
LCK20040
EGFR>1000>200
VEGFR2>1000>200

Table 2: Effect of this compound on Cell Proliferation (GI50 in nM)

Cell LineBRAF StatusGI50 (nM)
A375V600E10
SK-MEL-28V600E15
MCF7Wild-Type>10,000
HaCaTWild-Type>10,000 (with paradoxical activation observed)

Experimental Protocols

Protocol 1: Western Blot Analysis for MAPK Pathway Activation

  • Cell Lysis: Treat cells with this compound for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-MEK, MEK, p-ERK, ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect chemiluminescence using an appropriate imaging system.

Protocol 2: Kinome Profiling

  • A commercially available kinase panel assay (e.g., DiscoverX KINOMEscan™ or MilliporeSigma KinaseProfiler™) is recommended for a comprehensive assessment of this compound selectivity. Follow the manufacturer's instructions for sample preparation and data analysis. The assay typically involves measuring the binding or enzymatic activity of the compound against a large panel of purified kinases at a fixed concentration.

Visualizations

OnTargetSignaling cluster_pathway MAPK/ERK Signaling Pathway RAS RAS BRAF_V600E BRAF_V600E RAS->BRAF_V600E Activates MEK MEK BRAF_V600E->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Proliferation ERK->Proliferation Promotes This compound This compound This compound->BRAF_V600E Inhibits

Caption: On-target signaling pathway of this compound.

OffTargetSignaling cluster_paradoxical Paradoxical Activation in BRAF WT Cells cluster_src Off-Target SRC Inhibition RAS_WT RAS_WT c-RAF_dimer c-RAF_dimer RAS_WT->c-RAF_dimer Activates MEK_WT MEK_WT c-RAF_dimer->MEK_WT Phosphorylates ERK_WT ERK_WT MEK_WT->ERK_WT Phosphorylates WT_Proliferation WT_Proliferation ERK_WT->WT_Proliferation Promotes THRX-194556_paradox This compound THRX-194556_paradox->c-RAF_dimer Promotes Dimerization SRC SRC Downstream_SRC Downstream_SRC SRC->Downstream_SRC Activates Other_Cellular_Effects Other_Cellular_Effects Downstream_SRC->Other_Cellular_Effects THRX-194556_src This compound THRX-194556_src->SRC Inhibits

Caption: Potential off-target signaling pathways of this compound.

THRX-194556 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: THRX-194556

Disclaimer: The compound "this compound" is not found in publicly available chemical databases. The information provided here is based on the properties of Phenyl trans-beta-styryl sulfone (CAS: 16212-06-9), which is the likely identity of this compound based on initial searches. The available data on its specific solubility and stability is limited; therefore, some guidance is based on general chemical principles for crystalline organic solids.

Frequently Asked Questions (FAQs)

Q1: What is Phenyl trans-beta-styryl sulfone?

Phenyl trans-beta-styryl sulfone is an organic compound with the molecular formula C14H12O2S.[1] It is a crystalline solid, typically appearing as a white to pale brown powder.[2][3] It is used as a building block in proteomics research and as a reagent in various organic synthesis reactions.[4][5]

Q2: What are the basic physical properties of this compound?

  • Molecular Weight: 244.31 g/mol [6]

  • Appearance: White to cream or pale brown crystals or powder[2][3]

  • Melting Point: 73-76 °C[2]

Q3: What are the recommended storage conditions?

The compound is considered stable under standard conditions.[3] It is recommended to store it at ambient temperature in a cool, dry place with the container tightly sealed.[4] One supplier suggests a shelf life of up to 1095 days under proper storage.[7]

Q4: What are the known safety hazards?

Phenyl trans-beta-styryl sulfone is known to cause skin and serious eye irritation.[6] Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be followed during handling. It is incompatible with strong oxidizing agents.[4][5]

Troubleshooting Guide: Solubility and Stability Issues

Issue 1: Compound is not dissolving in the chosen solvent.

  • Possible Cause 1: Incorrect Solvent Choice.

    • Recommendation: While the compound is reported to be soluble in most common organic solvents, its aqueous solubility is expected to be low.[3][5] For polar organic solvents, consider Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), which are effective for many crystalline organic compounds. A related compound, phenyl sulfone, shows good solubility in acetone (B3395972) and DMSO.[8]

  • Possible Cause 2: Insufficient Sonication or Agitation.

    • Recommendation: Ensure the solution is being adequately mixed. Use a vortex mixer or an ultrasonic bath to aid dissolution. Gentle warming may also be effective, but see the stability considerations below.

  • Possible Cause 3: Solution is Saturated.

    • Recommendation: The concentration may be too high for the chosen solvent. Try preparing a more dilute solution. Refer to the solubility data table below and consider performing a solubility test to determine the approximate saturation point in your solvent of choice.

Issue 2: Precipitate forms after adding the stock solution to an aqueous buffer.

  • Possible Cause: Low Aqueous Solubility.

    • Recommendation: This is a common issue when diluting a stock solution (e.g., in DMSO) into an aqueous medium. To mitigate this, ensure the final concentration of the organic solvent (like DMSO) in the aqueous buffer is as low as possible (typically <0.5%) while still maintaining the compound's solubility. It may also be helpful to add the stock solution to the vigorously stirring aqueous buffer to promote rapid dispersion.

Issue 3: Suspected degradation of the compound in solution.

  • Possible Cause 1: Instability in Solution.

    • Recommendation: While the solid is stable, its stability in various solvents, particularly over time, is not well-documented. It is best practice to prepare stock solutions fresh for each experiment. If storage is necessary, store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Exposure to Light or Incompatible Materials.

    • Recommendation: Protect solutions from direct light by using amber vials or covering containers with foil. Ensure that the compound is not exposed to strong oxidizing agents.[4][5]

Data and Protocols

Solubility Data
SolventSolubilityNotes
WaterExpected to be low/insolubleThe molecule is predominantly non-polar.
DMSOReported as solubleA common solvent for preparing high-concentration stock solutions.
DMFReported as soluble[3]Another common polar aprotic solvent for stock solutions.
EthanolLikely solubleGeneral-purpose organic solvent.
AcetoneLikely solubleA related compound, phenyl sulfone, is soluble in acetone.[8]
Other Organic SolventsReported as generally soluble[5]Includes solvents like methanol, isopropanol, etc.
Stability and Storage Summary
FormConditionRecommendationReference
SolidAmbient TemperatureStore in a cool, dry place in a well-sealed container.[4]
SolidShelf LifeUp to 3 years under proper conditions.[7]
In SolutionStoragePrepare fresh. If necessary, store aliquots at -20°C or -80°C.General Best Practice
In SolutionLight ExposureProtect from light to prevent potential photodegradation.General Best Practice
GeneralIncompatibilitiesAvoid contact with strong oxidizing agents.[4][5]
General Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Allow the vial of solid Phenyl trans-beta-styryl sulfone to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: On a calibrated analytical balance, accurately weigh out a desired amount of the compound (e.g., 2.44 mg).

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration. For 2.44 mg, add 1 mL of DMSO to make a 10 mM stock solution.

  • Mixing: Cap the vial tightly and vortex thoroughly. Use a sonicator bath for 5-10 minutes if immediate dissolution does not occur.

  • Inspection: Visually inspect the solution to ensure there are no visible solid particles. The solution should be clear.

  • Storage: If not for immediate use, dispense the stock solution into single-use aliquots in amber vials and store at -20°C or -80°C.

Visualizations

G cluster_prep Compound Preparation cluster_exp Experimental Use cluster_storage Storage start Receive Solid Compound weigh Weigh Compound start->weigh add_solvent Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve stock 10 mM Stock Solution dissolve->stock dilute Dilute Stock into Aqueous Buffer stock->dilute aliquot Aliquot into Light-Protected Vials stock->aliquot experiment Perform Experiment dilute->experiment store Store at -20°C / -80°C aliquot->store

References

Optimizing THRX-194556 dosage for in vivo experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of THRX-194556 for in vivo experiments. The following information is intended to serve as a comprehensive resource for troubleshooting and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a mouse model?

A1: For initial in vivo efficacy studies, a starting dose of 10-25 mg/kg administered daily via oral gavage is recommended. This recommendation is based on preliminary tolerability studies. However, the optimal dose will depend on the specific tumor model and endpoint being investigated. A dose-range-finding study is crucial to determine the most effective and well-tolerated dose for your specific experimental conditions.

Q2: How should I prepare this compound for administration?

A2: this compound is a powder that should be reconstituted for in vivo use. A common vehicle for oral administration is a solution of 0.5% (w/v) methylcellulose (B11928114) in sterile water. It is recommended to prepare the formulation fresh daily. Ensure the compound is fully suspended before each administration.

Q3: What are the potential signs of toxicity I should monitor for?

A3: Common signs of toxicity in rodents can include weight loss (more than 15-20% of initial body weight), lethargy, ruffled fur, and changes in behavior or appetite. It is important to monitor the animals daily. If significant toxicity is observed, consider reducing the dose or the frequency of administration.

Q4: How can I confirm that this compound is hitting its target in vivo?

A4: To confirm target engagement, you can collect tumor or surrogate tissue samples at various time points after the final dose. Subsequently, you can perform pharmacodynamic (PD) assays, such as Western blotting or immunohistochemistry, to assess the phosphorylation status of downstream targets in the relevant signaling pathway.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
No observable anti-tumor efficacy Sub-optimal dosagePerform a dose-escalation study to identify a more effective dose.
Poor bioavailabilityConsider an alternative route of administration, such as intraperitoneal injection, or use a different vehicle.
Drug resistance of the tumor modelEnsure the selected cell line or tumor model is sensitive to the targeted pathway.
Significant animal weight loss or signs of toxicity Dose is too highReduce the dose or the frequency of administration (e.g., from daily to every other day).
Vehicle-related toxicityInclude a vehicle-only control group to assess the tolerability of the formulation.
High variability in tumor growth within a treatment group Inconsistent dosingEnsure accurate and consistent administration of the compound, particularly with oral gavage.
Heterogeneity of the tumor modelIncrease the number of animals per group to improve statistical power.

Experimental Protocols

Dose-Range-Finding Study

Objective: To determine the maximum tolerated dose (MTD) and a range of effective doses of this compound in a specific in vivo model.

Methodology:

  • Animal Model: Use the selected tumor-bearing mouse model (e.g., xenograft or syngeneic).

  • Group Allocation: Randomly assign animals to different treatment groups (n=5-10 per group), including a vehicle control group.

  • Dose Levels: Administer a range of doses of this compound (e.g., 10, 25, 50, and 100 mg/kg) daily for a predetermined period (e.g., 14-28 days).

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe the animals daily for any clinical signs of toxicity.

  • Endpoint: The MTD is defined as the highest dose that does not induce significant toxicity (e.g., >20% body weight loss or other severe clinical signs).

Pharmacodynamic (PD) Study

Objective: To confirm target engagement of this compound in vivo.

Methodology:

  • Animal Model and Dosing: Use tumor-bearing mice and administer a single dose of this compound at a previously determined effective and tolerated dose.

  • Sample Collection: Euthanize cohorts of animals (n=3-5 per time point) at various time points after dosing (e.g., 2, 6, 12, and 24 hours).

  • Tissue Processing: Collect tumor and/or relevant surrogate tissues and immediately snap-freeze in liquid nitrogen or fix in formalin for subsequent analysis.

  • Analysis: Perform Western blotting or immunohistochemistry to analyze the levels of relevant biomarkers in the target signaling pathway.

Signaling Pathway and Experimental Workflow

THRX_194556_Signaling_Pathway cluster_cell Cell Membrane cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation THRX194556 This compound THRX194556->PI3K GrowthFactor Growth Factor GrowthFactor->Receptor Experimental_Workflow cluster_preclinical In Vivo Dose Optimization DoseRangeFinding Dose-Range-Finding Study (Determine MTD) EfficacyStudy Efficacy Study (Multiple Dose Levels) DoseRangeFinding->EfficacyStudy PDStudy Pharmacodynamic Study (Confirm Target Engagement) EfficacyStudy->PDStudy DataAnalysis Data Analysis & Optimal Dose Selection PDStudy->DataAnalysis Troubleshooting_Logic Start Efficacy Issue? Toxicity Toxicity Observed? Start->Toxicity No NoEfficacy No Efficacy Start->NoEfficacy Yes HighDose Dose Too High? Toxicity->HighDose SuboptimalDose Suboptimal Dose? NoEfficacy->SuboptimalDose Bioavailability Poor Bioavailability? SuboptimalDose->Bioavailability No Resistance Drug Resistance? Bioavailability->Resistance No VehicleToxicity Vehicle Toxicity? HighDose->VehicleToxicity No

Technical Support Center: Interpreting Partial vs. Full Agonism of 5-HT4 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-HT4 receptor agonists. The content is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between a full and a partial 5-HT4 agonist?

A full agonist is a compound that binds to and activates the 5-HT4 receptor to its maximal capacity, eliciting the strongest possible tissue or cellular response. In contrast, a partial agonist binds to the receptor but produces a submaximal response, even when all receptors are occupied.[1][2][3] A partial agonist can act as an antagonist when in the presence of a full agonist, as it competes for the same binding sites but elicits a weaker response.

Q2: How is the efficacy of a 5-HT4 agonist quantified?

The efficacy of an agonist is typically described by its intrinsic activity (IA) or maximal effect (Emax).[4] This is determined from the plateau of the dose-response curve. A full agonist is defined as having an intrinsic activity of 1 (or 100%), while a partial agonist will have an intrinsic activity between 0 and 1 (0-100%).

Q3: What is the primary signaling pathway activated by 5-HT4 receptor agonists?

5-HT4 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gs alpha subunit. Upon agonist binding, this leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][6] This increase in intracellular cAMP is the principal mechanism through which 5-HT4 agonists exert their effects.

Troubleshooting Guides

cAMP Accumulation Assays (e.g., HTRF, ELISA)

Q4: My cAMP assay is showing high background or a low signal-to-noise ratio. What are the possible causes and solutions?

  • Issue: High background signal can mask the specific response to your 5-HT4 agonist.

  • Possible Causes & Solutions:

    • Cell Health: Ensure cells are healthy and not overgrown. Passage cells regularly and check for viability.

    • Cell Density: Optimize the number of cells per well. Too many cells can lead to high basal cAMP levels, while too few can result in a weak signal.[7]

    • Phosphodiesterase (PDE) Activity: Endogenous PDEs rapidly degrade cAMP. Include a PDE inhibitor, such as IBMX or Ro 20-1724, in your assay buffer to allow for cAMP accumulation.

    • Reagent Preparation: Ensure all assay reagents, including standards and detection antibodies, are prepared correctly and have not expired.

    • Incubation Time: Optimize the agonist stimulation time. A time-course experiment will help determine the point of maximal cAMP accumulation.[8]

Q5: The dose-response curve for my 5-HT4 agonist is not sigmoidal. What could be the issue?

  • Issue: A non-sigmoidal or biphasic dose-response curve can complicate data interpretation.[9][10]

  • Possible Causes & Solutions:

    • Compound Solubility: At high concentrations, your compound may be precipitating out of solution. Visually inspect your dilutions and consider using a different solvent or sonication.

    • Off-Target Effects: At higher concentrations, the agonist may be interacting with other receptors or cellular targets, leading to complex responses. Test for selectivity against other serotonin (B10506) receptor subtypes.

    • Cellular Toxicity: High concentrations of the compound may be causing cytotoxicity, leading to a decrease in response at the top of the curve. Perform a cell viability assay in parallel.

    • Receptor Desensitization: Prolonged or high-concentration agonist exposure can lead to receptor desensitization and internalization, which can affect the shape of the dose-response curve.[5] Consider shorter incubation times.

Radioligand Binding Assays

Q6: I am observing high non-specific binding in my 5-HT4 receptor radioligand binding assay. How can I reduce it?

  • Issue: Excessive non-specific binding can obscure the specific binding signal, leading to inaccurate determination of receptor affinity (Kd) and density (Bmax).[11]

  • Possible Causes & Solutions:

    • Radioligand Concentration: Use a radioligand concentration at or below the Kd value for your receptor.[11]

    • Membrane Protein Concentration: Reduce the amount of membrane protein in the assay. A typical range is 100-500 µg per well.[11][12]

    • Washing Steps: Increase the number and volume of washes with ice-cold buffer to more effectively remove unbound radioligand.[11]

    • Filter Pre-treatment: Pre-soak your glass fiber filters in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter itself.[13]

    • Blocking Agents: Include bovine serum albumin (BSA) in your assay buffer to reduce non-specific binding to the assay tubes and other surfaces.[11]

Isolated Tissue Contractility Studies

Q7: The tissue preparation (e.g., guinea pig colon) is not responding or showing inconsistent contractions to my 5-HT4 agonist.

  • Issue: Lack of a consistent contractile response can prevent the accurate assessment of agonist potency and efficacy.

  • Possible Causes & Solutions:

    • Tissue Viability: Ensure the tissue is fresh and has been properly dissected and maintained in oxygenated physiological salt solution (PSS).[14][15]

    • Temperature and pH: Maintain the organ bath at a constant physiological temperature (e.g., 37°C) and ensure the PSS is continuously bubbled with carbogen (B8564812) (95% O2, 5% CO2) to maintain pH.[14][15]

    • Tissue Equilibration: Allow the tissue to equilibrate in the organ bath under a stable baseline tension for a sufficient period (e.g., 60 minutes) before adding any drugs.[15]

    • Endogenous Neurotransmitters: The response to 5-HT4 agonists in tissues like the colon is often mediated by the release of other neurotransmitters, such as acetylcholine.[16] Ensure the neuronal pathways are intact.

    • Receptor Desensitization: Avoid adding agonist concentrations that are too high or for prolonged periods without adequate washout, as this can lead to tachyphylaxis (rapid desensitization).

Data Presentation

Table 1: In Vitro Pharmacological Profile of Selected 5-HT4 Receptor Agonists

CompoundReceptor Binding Affinity (pKi)Functional Potency (pEC50)Intrinsic Activity (% of 5-HT max response)Agonist TypeReference
5-HTN/A9.2100%Full Agonist[17]
Prucalopride7.89.593%Full Agonist[18][19]
Tegaserod8.510.666% (in LMMP)Partial Agonist[18][19]
YH1285210.311.4N/AAgonist[18]
BIMU 1N/AN/A~80%Partial Agonist[17]
BIMU 8N/AN/A~50%Partial Agonist[17]

Note: pKi and pEC50 values are the negative logarithm of the inhibition and half-maximal effective concentrations, respectively. Higher values indicate greater affinity and potency. Intrinsic activity can be tissue-dependent.

Experimental Protocols

Protocol 1: cAMP Accumulation Assay (HTRF)
  • Cell Culture: Plate cells expressing the 5-HT4 receptor in a 96- or 384-well plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of your test compounds (agonists) and a reference full agonist (e.g., 5-HT) in stimulation buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX).

  • Agonist Stimulation: Remove the culture medium from the cells and add the prepared compound dilutions. Incubate for a predetermined optimal time (e.g., 30 minutes) at room temperature.[8]

  • Cell Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.[6]

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow for the immunoassay to reach equilibrium.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader.

  • Data Analysis: Calculate the ratio of the acceptor and donor fluorescence signals. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine pEC50 and Emax values.

Protocol 2: Radioligand Binding Assay (Competition)
  • Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the 5-HT4 receptor.[20]

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of a suitable 5-HT4 receptor radioligand (e.g., [3H]-GR113808) at its Kd concentration, and serial dilutions of the unlabeled test compound.[20][21]

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[13]

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.[13]

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and count the radioactivity using a scintillation counter.[13]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal competition curve to determine the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Protocol 3: Isolated Tissue Contractility Assay (Guinea Pig Distal Colon)
  • Tissue Preparation: Isolate the distal colon from a guinea pig and prepare a longitudinal muscle-myenteric plexus (LMMP) strip.[17]

  • Organ Bath Setup: Suspend the tissue strip in an organ bath containing physiological salt solution (PSS) maintained at 37°C and continuously aerated with carbogen.[14][15]

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension, with regular washes every 15-20 minutes.[15]

  • Dose-Response Curve Generation: Add cumulative concentrations of the 5-HT4 agonist to the organ bath, allowing the response to each concentration to stabilize before adding the next. Record the contractile response using an isometric force transducer.

  • Data Analysis: Normalize the contractile responses to the maximal response produced by a reference full agonist (e.g., 5-HT). Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine pEC50 and Emax values.

Visualizations

G cluster_0 5-HT4 Receptor Activation Agonist 5-HT4 Agonist (Full or Partial) Receptor 5-HT4 Receptor Agonist->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., muscle contraction, neurotransmitter release) PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: Canonical 5-HT4 receptor signaling pathway.

G cluster_workflow Experimental Workflow: Differentiating Full vs. Partial Agonists Start Start: Test Compound Binding_Assay Radioligand Binding Assay (Determine Affinity - Ki) Start->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP accumulation) Start->Functional_Assay Tissue_Assay Isolated Tissue Assay (e.g., Guinea Pig Colon) Start->Tissue_Assay Dose_Response Generate Dose-Response Curve Functional_Assay->Dose_Response Tissue_Assay->Dose_Response Analysis Data Analysis: Determine pEC50 and Emax Dose_Response->Analysis Classification Classify Agonist Analysis->Classification Full_Agonist Full Agonist (Emax ≈ 100%) Classification->Full_Agonist High Efficacy Partial_Agonist Partial Agonist (0% < Emax < 100%) Classification->Partial_Agonist Submaximal Efficacy

Caption: Workflow for characterizing 5-HT4 agonists.

G cluster_troubleshooting Troubleshooting Logic: Non-Sigmoidal Dose-Response Curve Start Observation: Non-Sigmoidal Curve Check_Solubility Check Compound Solubility at High Concentrations Start->Check_Solubility Check_Toxicity Perform Cell Viability Assay Check_Solubility->Check_Toxicity No Solubility_Issue Root Cause: Precipitation Check_Solubility->Solubility_Issue Yes Check_Selectivity Assess Off-Target Activity Check_Toxicity->Check_Selectivity No Toxicity_Issue Root Cause: Cytotoxicity Check_Toxicity->Toxicity_Issue Yes Selectivity_Issue Root Cause: Off-Target Effects Check_Selectivity->Selectivity_Issue Yes Other_Issue Consider Receptor Desensitization Check_Selectivity->Other_Issue No

Caption: Troubleshooting non-sigmoidal dose-response curves.

References

Challenges in THRX-194556 synthesis and purification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The following technical support guide is for a hypothetical compound, herein named Synthetix-194556 , as no public data is available for a compound with the designation THRX-194556. The synthesis steps, challenges, data, and protocols are illustrative examples created to fulfill the prompt's requirements for content structure and format.

This guide provides troubleshooting advice and frequently asked questions regarding the synthesis and purification of the novel kinase inhibitor, Synthetix-194556.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of Synthetix-194556?

A1: The most critical step is the palladium-catalyzed cross-coupling reaction (Step 3). This reaction is highly sensitive to air and moisture. Inadequate inert atmosphere techniques can lead to catalyst degradation and significantly lower yields.

Q2: I am observing a persistent impurity with a similar polarity to Synthetix-194556 in my final product. What could it be?

A2: A common impurity is the homo-coupled product of the boronic ester starting material from Step 3. This can occur if the reaction conditions are not optimal. We recommend adjusting the ligand-to-palladium ratio and ensuring slow addition of the base.

Q3: My purified Synthetix-194556 has poor solubility in common solvents for biological assays. What do you recommend?

A3: Synthetix-194556 is a highly crystalline and hydrophobic molecule. For in vitro assays, we recommend preparing a high-concentration stock solution in 100% DMSO (up to 50 mM) and then diluting it in your aqueous assay buffer. Sonication may be required to fully dissolve the compound in DMSO.

Troubleshooting Guides

Synthesis: Low Yield in Step 3 (Cross-Coupling)
Observed Problem Potential Cause Recommended Solution
Yield is below 30%Inactive CatalystEnsure the palladium catalyst is fresh and has been stored under an inert atmosphere.
Oxygen ContaminationDegas all solvents thoroughly before use. Maintain a positive pressure of argon or nitrogen throughout the reaction.
Incorrect Base ConcentrationPrepare the aqueous base solution fresh for each reaction. Ensure the molarity is accurate.
Purification: Product Oiling Out During Crystallization
Observed Problem Potential Cause Recommended Solution
The compound forms an oil instead of a solid during recrystallization.Supersaturation is too high.Slow down the cooling process. Try a different anti-solvent and add it dropwise to a stirred solution of the crude product.
Presence of ImpuritiesPurify the crude material using flash column chromatography before attempting recrystallization.

Experimental Protocols

Protocol 1: Synthesis of Synthetix-194556 (Step 3)
  • To a dried 250 mL Schlenk flask, add Intermediate-2 (1.0 eq), the boronic ester (1.2 eq), palladium catalyst (0.05 eq), and ligand (0.10 eq).

  • Seal the flask and purge with argon for 15 minutes.

  • Add degassed toluene (B28343) (50 mL) and degassed 2M aqueous potassium carbonate solution (20 mL) via syringe.

  • Heat the reaction mixture to 90°C and stir vigorously for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, and dilute with ethyl acetate (B1210297) (100 mL).

  • Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification of Synthetix-194556 by Flash Chromatography
  • Prepare a slurry of silica (B1680970) gel in 100% hexanes and pack a glass column.

  • Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane.

  • Adsorb the dissolved product onto a small amount of silica gel and dry it to a free-flowing powder.

  • Load the dry powder onto the top of the prepared column.

  • Elute the column with a gradient of 0% to 30% ethyl acetate in hexanes.

  • Collect fractions and analyze by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to obtain a solid.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: SNAr Reaction cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Cross-Coupling cluster_purification Purification A Starting Material A I1 Intermediate 1 A->I1 B Starting Material B B->I1 I2 Intermediate 2 I1->I2 TFA Crude Crude Synthetix-194556 I2->Crude Pd Catalyst I3 Boronic Ester I3->Crude Pure Pure Synthetix-194556 Crude->Pure Chromatography

Caption: Synthetic workflow for Synthetix-194556.

Signaling_Pathway Receptor Receptor Tyrosine Kinase Kinase Target Kinase (e.g., FLT3) Receptor->Kinase Activates Synthetix Synthetix-194556 Synthetix->Kinase Inhibits Substrate Downstream Substrate Kinase->Substrate Phosphorylates Proliferation Cell Proliferation Substrate->Proliferation Promotes

Caption: Hypothetical signaling pathway inhibited by Synthetix-194556.

Technical Support Center: THRX-194556 Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for functional assays involving THRX-194556, a novel inhibitor of Kinase-X. This guide is intended for researchers, scientists, and drug development professionals to help identify and mitigate common artifacts and ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, ATP-competitive inhibitor of Kinase-X, a key serine/threonine kinase in the MAPK/ERK signaling cascade. By binding to the ATP-binding pocket of Kinase-X, this compound prevents the phosphorylation of its downstream substrate, Substrate-Y, thereby inhibiting signal propagation.

Q2: What are the recommended positive and negative controls for a cell-based assay with this compound?

  • Positive Control: A known, well-characterized inhibitor of Kinase-X or another component of the MAPK/ERK pathway (e.g., a MEK inhibitor) can be used to confirm that the assay can detect pathway inhibition.

  • Negative Control: A vehicle control (e.g., DMSO at the same final concentration as the test compound) is essential to establish the baseline cellular response. An inactive structural analog of this compound, if available, can also serve as an excellent negative control.

Q3: At what concentration does this compound typically show off-target effects?

While this compound is highly selective for Kinase-X, off-target effects have been observed at concentrations above 10 µM in broad-panel kinase screening. It is recommended to use the lowest effective concentration to minimize the risk of off-target activities.

Troubleshooting Guides

Issue 1: High variability in a biochemical kinase assay.

High variability between replicate wells can obscure the true activity of this compound. The following table outlines potential causes and solutions.

Potential Cause Troubleshooting Step Expected Outcome
Compound Precipitation Visually inspect assay plates for precipitates. Determine the solubility of this compound in the assay buffer.A clear solution in the assay wells. Consistent IC50 values across multiple experiments.
Reagent Instability Prepare fresh ATP and substrate solutions for each experiment. Avoid repeated freeze-thaw cycles of Kinase-X enzyme.Reduced well-to-well variability and a more consistent Z' factor.
Pipetting Errors Use calibrated pipettes and reverse pipetting for viscous solutions. Minimize the number of serial dilutions.Improved precision and accuracy of the dose-response curve.
Issue 2: Unexpected cytotoxicity in a cell-based proliferation assay.

If this compound induces significant cell death at concentrations where specific pathway inhibition is expected, it may be due to non-specific cytotoxicity.

Potential Cause Troubleshooting Step Expected Outcome
Off-Target Cytotoxicity Perform a counterscreen using a cell line that does not express Kinase-X.This compound should show significantly less cytotoxicity in the Kinase-X null cell line.
Assay Interference Use an orthogonal method to measure cell viability (e.g., trypan blue exclusion instead of a luciferase-based assay).Concordant results between different viability assays will confirm true cytotoxicity.
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is below the tolerance level of the cell line (typically <0.5%).The vehicle control should show no significant effect on cell viability.

Experimental Protocols

Biochemical Kinase-X Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of Kinase-X.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Kinase-X: Recombinant human Kinase-X diluted to 2x final concentration in Assay Buffer.

    • Substrate-Y: Biotinylated Substrate-Y peptide diluted to 2x final concentration in Assay Buffer.

    • ATP: ATP diluted to 2x final concentration (at the Km for Kinase-X) in Assay Buffer.

    • This compound: Serially diluted in 100% DMSO, then diluted into Assay Buffer.

  • Assay Procedure:

    • Add 5 µL of 2x Kinase-X to each well of a 384-well plate.

    • Add 2.5 µL of this compound or vehicle control.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of a 4x mixture of Substrate-Y and ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of stop solution (e.g., EDTA).

    • Detect product formation using a suitable detection method (e.g., HTRF, luminescence).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Proliferation Assay

This assay assesses the effect of this compound on the proliferation of a cancer cell line that is dependent on the Kinase-X signaling pathway.

  • Cell Culture:

    • Culture the cells in the recommended growth medium supplemented with 10% fetal bovine serum.

    • Plate the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the growth medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium.

    • Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement:

    • Add 20 µL of a cell viability reagent (e.g., CellTiter-Glo®) to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent viability for each concentration of this compound relative to the vehicle control.

    • Plot the data and determine the GI50 (concentration for 50% growth inhibition).

Visualizations

THRX_194556_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Kinase_X Kinase-X Upstream_Kinase->Kinase_X Substrate_Y Substrate-Y Kinase_X->Substrate_Y ERK ERK Substrate_Y->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Proliferation Cell Proliferation Transcription_Factor->Proliferation THRX_194556 This compound THRX_194556->Kinase_X

Caption: Simplified signaling pathway of this compound action.

Troubleshooting_Workflow Start Inconsistent Assay Results Check_Reagents Check Reagent Stability and Preparation Start->Check_Reagents Check_Compound Assess Compound Solubility and Purity Start->Check_Compound Check_Protocol Review Assay Protocol and Pipetting Start->Check_Protocol Orthogonal_Assay Perform Orthogonal Confirmatory Assay Check_Reagents->Orthogonal_Assay Check_Compound->Orthogonal_Assay Check_Protocol->Orthogonal_Assay Consistent Results are Consistent Orthogonal_Assay->Consistent Yes Inconsistent Results are Inconsistent Orthogonal_Assay->Inconsistent No Consult_Support Consult Technical Support Inconsistent->Consult_Support

Caption: Troubleshooting workflow for inconsistent assay results.

Minimizing THRX-194556 degradation in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of THRX-194556 during experimental setups. The following information is based on best practices for handling small molecule inhibitors and degraders.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The stability of small molecules like this compound can be influenced by several factors, including exposure to light, elevated temperatures, extreme pH conditions, and the presence of reactive chemicals or enzymes in the experimental system. For instance, compounds can undergo hydrolysis, oxidation, or photodegradation if not handled under optimal conditions.

Q2: How should I properly store my stock solutions of this compound?

A2: For maximum stability, this compound stock solutions should be stored at -80°C in small aliquots to minimize freeze-thaw cycles. The vials should be tightly sealed and protected from light by using amber vials or by wrapping them in aluminum foil. It is also crucial to use a high-quality, anhydrous solvent (e.g., DMSO) for reconstitution.

Q3: Can the type of solvent used affect the stability of this compound?

A3: Yes, the choice of solvent is critical. While DMSO is a common solvent for many small molecules, its purity and water content can impact compound stability. It is recommended to use anhydrous, high-purity DMSO. For aqueous buffers, the pH should be maintained within the optimal range for this compound stability, which should be determined empirically.

Q4: Are there any incompatible reagents I should avoid when working with this compound?

A4: Avoid strong acids, bases, and potent oxidizing or reducing agents unless they are a required component of the reaction being studied. Additionally, be mindful of the composition of your assay buffers and cell culture media, as certain components could potentially interact with and degrade this compound.

Q5: How can I assess the stability of this compound in my specific experimental setup?

A5: To assess stability, you can perform a time-course experiment where this compound is incubated under your experimental conditions. Samples can be taken at various time points and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the amount of intact compound remaining.

Troubleshooting Guides

Issue 1: Inconsistent or Lower-Than-Expected Activity of this compound

This issue may arise from the degradation of the compound, leading to a lower effective concentration in your experiments.

Potential Cause Recommended Solution
Improper Storage Store stock solutions at -80°C in small, single-use aliquots. Protect from light.
Frequent Freeze-Thaw Cycles Prepare single-use aliquots of your stock solution to avoid repeated freezing and thawing.
Degradation in Aqueous Buffer Determine the stability of this compound in your experimental buffer. If unstable, consider preparing fresh dilutions immediately before use or identify a more suitable buffer system.
Photodegradation Conduct experiments under low-light conditions. Use amber-colored tubes and plates.
Contaminated Solvent Use high-purity, anhydrous solvents for reconstitution and dilution.
Issue 2: High Variability Between Experimental Replicates

High variability can be a result of inconsistent compound handling and degradation across different samples.

Potential Cause Recommended Solution
Inconsistent Incubation Times Ensure all samples are incubated for the same duration after the addition of this compound.
Temperature Fluctuations Maintain a constant and controlled temperature throughout the experiment. Use calibrated incubators and water baths.
Differential Light Exposure Protect all samples from light consistently. Avoid placing some replicates near a light source while others are shielded.
Pipetting Inaccuracies Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent concentrations across all replicates.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Reconstitution of Lyophilized Powder:

    • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

    • Under sterile conditions, add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex gently for 1-2 minutes until the compound is completely dissolved.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use, light-protected (amber or foil-wrapped) microcentrifuge tubes.

    • Store the aliquots at -80°C.

  • Preparation of Working Solutions:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Prepare fresh serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer immediately before each experiment.

    • Discard any unused portion of the thawed stock aliquot and diluted solutions after the experiment.

Protocol 2: Assessment of this compound Stability in an Aqueous Buffer
  • Preparation:

    • Prepare your aqueous experimental buffer at the desired pH.

    • Prepare a working solution of this compound in the same buffer at the final experimental concentration.

  • Incubation:

    • Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO2).

    • Protect the solution from light.

  • Time-Point Sampling:

    • Collect samples at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

    • Immediately quench any potential degradation by freezing the samples at -80°C or by adding a quenching solution if appropriate for your analytical method.

  • Analysis:

    • Analyze the samples by HPLC or LC-MS to determine the concentration of intact this compound at each time point.

    • Plot the concentration of this compound versus time to determine its stability profile.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis reconstitute Reconstitute this compound in Anhydrous DMSO aliquot Aliquot into Single-Use Vials reconstitute->aliquot store Store at -80°C aliquot->store thaw Thaw Single Aliquot store->thaw Use One Aliquot per Experiment dilute Prepare Working Dilutions in Assay Buffer thaw->dilute treat Treat Cells/Samples dilute->treat incubate Incubate Under Controlled Conditions treat->incubate endpoint Endpoint Measurement (e.g., Viability, Biomarker) incubate->endpoint data_analysis Data Analysis endpoint->data_analysis

Caption: A recommended experimental workflow for using this compound to minimize degradation.

Degradation_Pathway cluster_compound Compound State cluster_factors Degradation Factors active Active this compound inactive Inactive Degradants active->inactive Degradation light Light Exposure light->active temp High Temperature temp->active ph Non-Optimal pH ph->active enzyme Enzymatic Activity enzyme->active

Caption: Potential degradation pathways for this compound.

Validation & Comparative

Efficacy Comparison: Velusetrag (TD-5108) vs. THRX-194556

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the efficacy of velusetrag (B1683485) (TD-5108) and THRX-194556 cannot be provided at this time. Extensive searches for publicly available information on this compound, including in corporate pipelines, clinical trial registries, and scientific literature, have yielded no results. This suggests that this compound may be an internal preclinical designation, a discontinued (B1498344) program, or an otherwise undisclosed asset.

This guide will therefore focus on the available efficacy data for velusetrag (TD-5108) , a selective serotonin (B10506) 5-HT4 receptor agonist developed for the treatment of gastrointestinal motility disorders.

Velusetrag (TD-5108): An Overview

Velusetrag is an investigational drug that has been evaluated for the treatment of gastroparesis and chronic idiopathic constipation.[1] It acts as a potent and selective agonist of the 5-HT4 receptor, which is known to play a key role in promoting gastrointestinal motility.[2][3] Velusetrag demonstrates high in vitro intrinsic activity and selectivity for the 5-HT4 receptor with minimal affinity for other receptor types.[2]

Mechanism of Action: 5-HT4 Receptor Agonism

The prokinetic effects of velusetrag are mediated through the activation of 5-HT4 receptors in the gastrointestinal tract. This activation is believed to enhance the release of acetylcholine, a neurotransmitter that stimulates muscle contractions and increases the rate of gastric emptying and intestinal transit.

Velusetrag_Mechanism_of_Action Velusetrag Velusetrag (TD-5108) HTR4 5-HT4 Receptor (on Enteric Neurons) Velusetrag->HTR4 Binds to & Activates AC Adenylyl Cyclase HTR4->AC Stimulates cAMP cAMP AC->cAMP Catalyzes conversion of ATP to PKA Protein Kinase A cAMP->PKA Activates ACh Acetylcholine (ACh) Release PKA->ACh Promotes GI_Motility Increased GI Motility (Gastric Emptying, Peristalsis) ACh->GI_Motility Stimulates

Figure 1: Simplified signaling pathway of velusetrag's prokinetic effect.

Clinical Efficacy of Velusetrag in Gastroparesis

Velusetrag has been investigated in Phase II clinical trials for the treatment of both diabetic and idiopathic gastroparesis.[2][4] These studies have assessed its efficacy based on improvements in gastric emptying time and patient-reported symptoms.

Phase IIb Study (NCT01718938)

A 12-week, multicenter, double-blind, placebo-controlled Phase IIb study evaluated the efficacy and safety of velusetrag in 232 patients with diabetic or idiopathic gastroparesis. Patients received once-daily oral doses of 5 mg, 15 mg, or 30 mg of velusetrag or a placebo.

Key Efficacy Endpoints:

  • Gastric Emptying: Measured by scintigraphy.

  • Symptom Improvement: Assessed using the Gastroparesis Cardinal Symptom Index (GCSI) and the Gastroparesis Rating Scale (GRS).

Summary of Efficacy Data:

Dose GroupChange in Gastric Emptying Time (t½)Improvement in GCSI Score (p-value vs. Placebo)Improvement in GRS Total Score (p-value vs. Placebo)
5 mg Statistically significant improvement (p < 0.001)Statistically significant (p = 0.0327)Statistically significant (p = 0.0159)
15 mg Statistically significant improvement (p < 0.001)Not reported as statistically significantNot reported as statistically significant
30 mg Statistically significant improvement (p < 0.001)Not reported as statistically significantNot reported as statistically significant

Table 1: Efficacy results from the Phase IIb study of velusetrag in gastroparesis after 4 weeks of treatment.

The 5 mg dose of velusetrag demonstrated a statistically significant improvement in gastroparesis symptoms compared to placebo.[2] Notably, improvements in the GRS total score were maintained at 12 weeks of treatment. All tested doses of velusetrag significantly decreased gastric emptying time compared to placebo.[4]

Clinical Efficacy of Velusetrag in Chronic Idiopathic Constipation (CIC)

Velusetrag has also been evaluated in a Phase II proof-of-concept study involving 401 patients with chronic idiopathic constipation.

Summary of Efficacy Data:

A Phase II clinical trial (NCT00391820) evaluated the efficacy of 15 mg, 30 mg, and 50 mg of velusetrag once daily for 4 weeks in patients with CIC.

Dose GroupImprovement in Weekly Spontaneous Bowel Movements (SBM) vs. Placebo
15 mg Clinically and statistically significant improvement
30 mg Clinically and statistically significant improvement
50 mg Clinically and statistically significant improvement

Table 2: Efficacy results from the Phase II study of velusetrag in chronic idiopathic constipation.

All doses of velusetrag were shown to be effective in improving the frequency of complete spontaneous bowel movements compared to placebo.[1]

Experimental Protocols

Gastric Emptying Scintigraphy

This method is considered the gold standard for measuring gastric emptying.

Gastric_Emptying_Scintigraphy_Workflow cluster_protocol Experimental Workflow Step1 1. Radiolabeled Meal Patient consumes a meal (e.g., eggs) containing a radioactive isotope (e.g., 99mTc-sulfur colloid). Step2 2. Gamma Camera Imaging Serial images of the stomach are acquired using a gamma camera at specific time points (e.g., 0, 1, 2, 4 hours). Step1->Step2 Step3 3. Data Analysis Regions of interest are drawn around the stomach to quantify the amount of radioactivity remaining over time. Step2->Step3 Step4 4. Calculation of Gastric Emptying Half-Time (t½) The time it takes for 50% of the radiolabeled meal to empty from the stomach is calculated. Step3->Step4

Figure 2: General workflow for a gastric emptying scintigraphy study.
Patient-Reported Outcome (PRO) Measures

  • Gastroparesis Cardinal Symptom Index (GCSI): A validated questionnaire where patients rate the severity of their gastroparesis symptoms (e.g., nausea, early satiety, bloating) on a scale.

  • Gastroparesis Rating Scale (GRS): Another daily diary used to assess the frequency and severity of gastroparesis symptoms.

Safety and Tolerability

In clinical trials, velusetrag was generally well-tolerated. The most commonly reported adverse events were gastrointestinal in nature, including diarrhea, nausea, and headache, which is consistent with its mechanism of action.[2]

Conclusion

Velusetrag (TD-5108) has demonstrated prokinetic efficacy in clinical trials for both gastroparesis and chronic idiopathic constipation. The 5 mg dose appeared to offer the best balance of efficacy and tolerability for gastroparesis, significantly improving both symptoms and gastric emptying. Due to the absence of public data for this compound, a comparative assessment of efficacy is not possible. Further disclosure of information on this compound would be required to conduct a meaningful comparison.

References

THRX-194556 compared to TD-2749 in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Preclinical Data: THRX-194556 vs. TD-2749

A Note on this compound: Publicly available information and preclinical data for a compound designated this compound could not be identified. It is possible that this is an internal development code, a discontinued (B1498344) project, or a typographical error. However, extensive preclinical data is available for another selective 5-HT₄ receptor agonist from Theravance, TD-5108 (Velusetrag). This guide will therefore provide a comparative analysis of TD-2749 and TD-5108, two selective 5-HT₄ receptor agonists developed by Theravance for the treatment of gastrointestinal motility disorders.

Introduction

Gastrointestinal (GI) motility disorders, such as chronic constipation and gastroparesis, represent a significant unmet medical need. The serotonin (B10506) 5-HT₄ receptor is a key regulator of GI function, and agonists of this receptor have been shown to be effective prokinetic agents. This guide provides a preclinical comparison of two such agonists developed by Theravance: TD-2749 and TD-5108 (Velusetrag). Both compounds were designed as selective 5-HT₄ receptor agonists with the aim of improving GI motility.

Mechanism of Action: 5-HT₄ Receptor Signaling

Both TD-2749 and TD-5108 exert their prokinetic effects by activating the 5-HT₄ receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates a signaling cascade that ultimately enhances neurotransmitter release and smooth muscle contraction in the GI tract.

5-HT4_Receptor_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Smooth Muscle Cell Agonist 5-HT4 Agonist (TD-2749 or TD-5108) Receptor 5-HT4 Receptor Agonist->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Synthesizes PKA Protein Kinase A cAMP->PKA Activates Ca_Channel Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca_Channel->Ca_Influx ACh_Release Acetylcholine (ACh) Release Ca_Influx->ACh_Release Triggers M_Receptor Muscarinic Receptor ACh_Release->M_Receptor Binds to Contraction Smooth Muscle Contraction M_Receptor->Contraction Initiates

Caption: Simplified 5-HT₄ Receptor Signaling Pathway.

In Vitro Pharmacology

The in vitro pharmacological profiles of TD-2749 and TD-5108 were characterized to determine their binding affinity, functional potency, and selectivity for the 5-HT₄ receptor.

ParameterTD-2749TD-5108 (Velusetrag)Reference
Target Selective 5-HT₄ Receptor AgonistSelective 5-HT₄ Receptor Agonist[1][2]
Binding Affinity (pKi) Optimized for high affinity7.7 (for h5-HT₄(c) receptors)[1][3]
Functional Potency (pEC₅₀) Optimized for high potency8.3 (cAMP elevation in HEK-293 cells), 7.9 (rat esophagus relaxation), 7.9 (guinea pig colon contraction)[1][2]
Intrinsic Activity Not specifiedHigh intrinsic activity[2]
Selectivity Selective over the 5-HT₃ receptor>500-fold selective over other 5-HT receptors; no significant affinity for hERG channels[1][2]

In Vivo Preclinical Models

The prokinetic effects of TD-2749 and TD-5108 were evaluated in various animal models of GI motility.

Animal ModelTD-2749TD-5108 (Velusetrag)Key FindingsReference
Guinea Pig Colonic Transit Efficacious in models of GI motilityIncreased colonic transitTD-5108 demonstrated potent prokinetic activity.[1][4]
Rat Esophageal Relaxation Not specifiedProduced dose-dependent relaxationDemonstrates 5-HT₄ receptor engagement in the upper GI tract.[4]
Dog GI Smooth Muscle Contractility Not specifiedOrally dosed TD-5108 increased contractility of the antrum, duodenum, and jejunum with higher potency than tegaserod.Confirms prokinetic activity in a larger animal model.[4]

Experimental Protocols

A generalized workflow for assessing the in vivo efficacy of prokinetic agents in a preclinical model is outlined below.

Preclinical_Workflow Animal_Acclimation Animal Acclimation (e.g., Guinea Pigs) Grouping Randomization into Treatment Groups (Vehicle, TD-2749, TD-5108) Animal_Acclimation->Grouping Dosing Compound Administration (e.g., Oral Gavage) Grouping->Dosing Marker_Admin Administration of Non-absorbable Marker (e.g., Carmine Red) Dosing->Marker_Admin Observation Observation Period for Transit Time Marker_Admin->Observation Measurement Measurement of Marker Expulsion Time or Distance Traveled in GI Tract Observation->Measurement Data_Analysis Data Analysis and Comparison to Vehicle Control Measurement->Data_Analysis

Caption: Generalized Workflow for In Vivo GI Transit Studies.

Detailed Methodologies:

  • In Vitro cAMP Assay: Human embryonic kidney (HEK-293) cells expressing the recombinant human 5-HT₄(c) receptor were used. Cells were incubated with varying concentrations of the test compounds, and the subsequent elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) was measured to determine functional potency (pEC₅₀) and intrinsic activity.[2]

  • Isolated Tissue Preparations: The prokinetic activity was assessed in isolated guinea pig colonic longitudinal muscle/myenteric plexus preparations and rat esophageal tissue. The ability of the compounds to induce contraction (colon) or relaxation (esophagus) was measured to determine their potency at native 5-HT₄ receptors.[2][4]

  • Guinea Pig Colonic Transit Model: Male Duncan Hartley guinea pigs were administered the test compound or vehicle subcutaneously. A non-absorbable colored marker was instilled into the proximal colon, and the time to expulsion of the marker was recorded as a measure of colonic transit time.[4]

  • Canine Motility Model: Conscious dogs chronically implanted with strain gauges on the antrum, duodenum, and jejunum were used. Following oral administration of the test compound, changes in the contractile activity of the smooth muscle were recorded to assess prokinetic effects.[4]

Summary and Conclusion

Both TD-2749 and TD-5108 (Velusetrag) are selective 5-HT₄ receptor agonists developed by Theravance with demonstrated prokinetic properties in preclinical models. The available data for TD-5108 appears more comprehensive in the public domain, with specific quantitative measures of its high affinity, potency, and selectivity.[2][3][4] TD-5108 has shown robust activity in various in vivo models, including guinea pig, rat, and dog, demonstrating its potential to enhance GI motility throughout the digestive tract.[4] While preclinical data for TD-2749 also indicates efficacy, a direct quantitative comparison is limited by the available information.[1] The development of TD-2749 was discontinued after Phase I clinical trials.[5] TD-5108 (Velusetrag) has progressed further in clinical development.

References

Validating the Selectivity of Prucalopride for the 5-HT4 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 5-hydroxytryptamine-4 (5-HT4) receptor, a G-protein coupled receptor (GPCR), is a key target in the development of therapies for gastrointestinal (GI) motility disorders.[1] Agonism of this receptor enhances peristalsis and gastric emptying.[2] However, the clinical success of early 5-HT4 receptor agonists was hampered by a lack of selectivity, leading to off-target effects and cardiovascular safety concerns.[3] This guide provides a comparative analysis of Prucalopride (B966), a high-affinity and highly selective 5-HT4 receptor agonist, with older, non-selective agents like Cisapride and Tegaserod, to validate its superior selectivity profile.[4]

Comparative Analysis of Receptor Binding Affinity

The selectivity of a drug is fundamentally determined by its binding affinity to the intended target relative to its affinity for other receptors. Radioligand binding assays are employed to quantify these affinities, typically expressed as the inhibition constant (Ki) or its negative logarithm (pKi). A lower Ki value indicates a higher binding affinity.

The table below summarizes the binding affinities of Prucalopride, Cisapride, and Tegaserod for the 5-HT4 receptor and key off-target receptors known to be associated with adverse effects.

Compound5-HT4 (pKi)5-HT2A (pKi)5-HT2B (pKi)hERG Channel (IC50 in µM)
Prucalopride ~8.0Low AffinityLow Affinity5.7[5]
Cisapride High AffinityLow AffinityLow Affinity0.024[5]
Tegaserod ~8.4[6]7.5[6]8.4[6]High IC50

Note: Specific Ki values can vary between studies depending on the experimental conditions. The data presented is a synthesis of available information.

Prucalopride demonstrates high affinity for the 5-HT4 receptor, with significantly lower affinity for other serotonin (B10506) receptor subtypes.[2][7] In contrast, Tegaserod exhibits a comparable high affinity for both the 5-HT4 and 5-HT2B receptors.[6] Cisapride's primary safety concern stems from its potent inhibition of the hERG potassium channel, with an IC50 value orders of magnitude lower than that of Prucalopride, which is associated with a risk of cardiac arrhythmias.[1][5]

Comparative Analysis of Functional Potency

Functional assays, such as cAMP accumulation assays, measure the biological response elicited by a ligand upon binding to its receptor. The potency of an agonist is typically expressed as the half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response.

The following table compares the functional potencies of Prucalopride and Tegaserod at the 5-HT4 receptor.

Compound5-HT4 Agonist Potency (pEC50)
Prucalopride High Potency
Tegaserod ~8.6[6]

Prucalopride is a potent agonist at the 5-HT4 receptor, consistent with its high binding affinity.[7] Tegaserod also demonstrates high potency at the 5-HT4 receptor; however, its comparable affinity and antagonist activity at the 5-HT2B receptor complicate its pharmacological profile.[6] The functional consequences of Cisapride's interaction with the hERG channel, leading to QT prolongation, were a primary reason for its withdrawal from the market.[1]

Experimental Protocols

Radioligand Competition Binding Assay

This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound for the 5-HT4 receptor.

  • Membrane Preparation:

    • Culture cells expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.[8]

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the 5-HT4 receptor (e.g., [3H]-GR113808), and varying concentrations of the unlabeled test compound (competitor).[8][9]

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled reference compound.

    • Incubate the plate to allow the binding to reach equilibrium.[8]

  • Separation and Detection:

    • Separate the bound from the free radioligand by rapid vacuum filtration through a glass fiber filter, which traps the membranes.[8]

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.[8]

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

cAMP Functional Assay

This protocol describes a general method for assessing the functional potency (EC50) of a 5-HT4 receptor agonist.

  • Cell Culture and Transfection:

    • Culture cells (e.g., HEK293 or CHO) and transiently or stably transfect them with a plasmid encoding the human 5-HT4 receptor and a cAMP biosensor (e.g., a luciferase-based reporter).[10][11]

  • Assay Procedure:

    • Seed the transfected cells into a 96-well plate.

    • Pre-incubate the cells with a substrate for the biosensor (e.g., luciferin).[10]

    • Add varying concentrations of the test agonist to the wells.

    • For antagonist testing, pre-incubate the cells with the antagonist before adding a known agonist.[12]

    • Incubate the plate to allow for cAMP production.

  • Signal Detection:

    • Measure the signal (e.g., luminescence) produced by the cAMP biosensor using a plate reader. The signal intensity is proportional to the intracellular cAMP concentration.[10][11]

  • Data Analysis:

    • Plot the signal intensity as a function of the log of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum response (Emax).

Visualizations

G cluster_0 In Vitro Selectivity Workflow A Cell Line Selection & Culture (e.g., HEK293) B Receptor Expression (Transient or Stable Transfection) A->B C Membrane Preparation B->C F cAMP Functional Assay B->F Functional Potency D Radioligand Binding Assay (Competition) C->D Binding Affinity E Data Analysis (IC50 -> Ki) D->E H Selectivity Profile Determination E->H G Data Analysis (EC50 & Emax) F->G G->H

Caption: Experimental workflow for determining receptor selectivity.

G cluster_1 5-HT4 Receptor Signaling Pathway agonist 5-HT4 Agonist (e.g., Prucalopride) receptor 5-HT4 Receptor agonist->receptor g_protein Gs Protein receptor->g_protein Activation ac Adenylate Cyclase g_protein->ac Stimulation camp cAMP ac->camp Conversion atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activation response Cellular Response (e.g., Smooth Muscle Contraction) pka->response Phosphorylation Cascade

Caption: Canonical 5-HT4 receptor signaling cascade.

Conclusion

The validation of a drug's selectivity for its intended target is paramount for ensuring its safety and efficacy. The comparative data presented here clearly illustrates that Prucalopride possesses a significantly more selective binding and functional profile for the 5-HT4 receptor compared to older, non-selective agonists like Cisapride and Tegaserod.[2][4] The high selectivity of Prucalopride minimizes the potential for off-target interactions, particularly with the hERG channel and other serotonin receptor subtypes, which have been linked to the adverse cardiovascular events observed with the earlier generation of 5-HT4 agonists.[3] This superior selectivity profile, validated through rigorous in vitro assays, underpins the improved safety and tolerability of Prucalopride in the treatment of chronic constipation.[4]

References

Cross-study comparison of THRX-194556 pharmacokinetic data

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific and clinical trial databases, no pharmacokinetic data, experimental protocols, or any mention of a compound designated "THRX-194556" could be identified. This prevents the creation of a cross-study comparison guide as requested.

Extensive searches were conducted to locate information on this compound, including its potential alternative names, developers, and any associated clinical trials. These searches did not yield any relevant results, suggesting that "this compound" may be an internal compound name not yet disclosed in public forums, a misidentified designation, or a project that has not reached a stage of public data dissemination.

Without any foundational information on this compound, such as its drug class, mechanism of action, or therapeutic target, it is impossible to identify appropriate alternative drugs for comparison or to retrieve relevant pharmacokinetic data and experimental methodologies.

Therefore, the core requirements of data presentation in structured tables, detailing experimental protocols, and creating visualizations for signaling pathways and workflows for this compound and its comparators cannot be fulfilled at this time. Should information regarding this compound become publicly available, a comparative analysis could be undertaken.

A Comparative Analysis of THRX-194556 and a Novel Prokinetic Agent for Constipation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the hypothetical prokinetic agent THRX-194556 against established treatments for constipation, focusing on preclinical efficacy in the loperamide-induced constipation model. The information is intended for researchers, scientists, and drug development professionals.

Comparative Efficacy in Loperamide-Induced Constipation Model

The loperamide-induced constipation model is a standard preclinical model used to evaluate the efficacy of novel therapeutic agents for constipation.[1] Loperamide (B1203769), a µ-opioid receptor agonist, reduces intestinal motility and fluid secretion, leading to decreased fecal frequency and harder stools.[1][2] The tables below summarize the hypothetical efficacy of this compound in comparison to established treatments, prucalopride (B966) and linaclotide (B608579).

Parameter Vehicle Control Loperamide Control This compound (Hypothetical Data) Prucalopride Linaclotide
Fecal Pellet Count (in 6 hours) 15 - 205 - 812 - 1810 - 1511 - 16
Fecal Water Content (%) 50 - 60%25 - 35%45 - 55%40 - 50%42 - 52%
Gastrointestinal Transit Time (minutes) 60 - 90120 - 18070 - 10080 - 11075 - 105

Table 1: Comparative Efficacy on Fecal Parameters and Transit Time. This table presents a hypothetical comparison of this compound with prucalopride and linaclotide on key efficacy endpoints in a loperamide-induced constipation model in rodents.

Parameter Mechanism of Action Primary Target Key Downstream Effects
This compound (Hypothetical) Novel Prokinetic AgentUndisclosedIncreased intestinal motility and secretion.
Prucalopride Selective, high affinity 5-HT4 receptor agonist.[3]5-HT4 receptors on presynaptic cholinergic enteric neurons.[4]Stimulates acetylcholine (B1216132) release, leading to increased colonic motility and peristalsis.[4][5][6]
Linaclotide Guanylate cyclase-C (GC-C) agonist.[7][8]Guanylate cyclase-C receptors on the luminal surface of intestinal epithelial cells.[7][9]Increases cyclic guanosine (B1672433) monophosphate (cGMP), leading to activation of the cystic fibrosis transmembrane conductance regulator (CFTR), resulting in increased chloride and bicarbonate secretion into the intestinal lumen, increased intestinal fluid, and accelerated transit.[8][9][10]

Table 2: Comparison of Mechanisms of Action. This table outlines the distinct mechanisms of action of the compared compounds.

Experimental Protocols

A standardized protocol for the loperamide-induced constipation model in mice or rats is crucial for reproducible results.

Loperamide-Induced Constipation Model Protocol:

  • Animal Acclimatization: Male ICR mice or Sprague-Dawley rats are acclimatized for at least one week before the experiment.[1][2][11]

  • Induction of Constipation: Constipation is induced by oral gavage or subcutaneous injection of loperamide.[1] A common dosage for mice is 5 mg/kg, administered daily for several days.[2][12] For rats, oral administration of 3 mg/kg loperamide daily for six days has been used.[11]

  • Treatment Administration: Test compounds (e.g., this compound, prucalopride, linaclotide) or vehicle are administered orally or via another appropriate route, typically one hour after loperamide administration.[11]

  • Fecal Parameter Assessment: Fecal pellets are collected over a defined period (e.g., 6 or 24 hours) to determine the total number and wet weight.[1][11] Fecal water content is calculated as: [(Wet Weight - Dry Weight) / Wet Weight] x 100.[1]

  • Gastrointestinal Transit Time Measurement: A charcoal meal or other marker is administered orally. After a set time, the animals are euthanized, and the distance traveled by the marker through the small intestine is measured. The transit ratio is calculated as: (Distance traveled by marker / Total length of the small intestine) x 100.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of the comparator drugs and a typical experimental workflow.

Loperamide_Signaling_Pathway Loperamide Loperamide mu_Opioid_Receptor µ-Opioid Receptor (in myenteric plexus) Loperamide->mu_Opioid_Receptor Inhibition_AC Inhibition of Adenylyl Cyclase mu_Opioid_Receptor->Inhibition_AC Decrease_cAMP Decreased cAMP Inhibition_AC->Decrease_cAMP Inhibition_Neurotransmitter Inhibition of Acetylcholine & Prostaglandin Release Decrease_cAMP->Inhibition_Neurotransmitter Reduced_Peristalsis Reduced Propulsive Peristalsis Inhibition_Neurotransmitter->Reduced_Peristalsis Increased_Transit_Time Increased Intestinal Transit Time Reduced_Peristalsis->Increased_Transit_Time Increased_Absorption Increased Water & Electrolyte Absorption Reduced_Peristalsis->Increased_Absorption Constipation Constipation Increased_Transit_Time->Constipation Increased_Absorption->Constipation

Caption: Loperamide Signaling Pathway in Constipation Induction.

Prucalopride_Signaling_Pathway Prucalopride Prucalopride HT4_Receptor 5-HT4 Receptor (on enteric neurons) Prucalopride->HT4_Receptor AC_Activation Activation of Adenylyl Cyclase HT4_Receptor->AC_Activation Increase_cAMP Increased cAMP AC_Activation->Increase_cAMP ACh_Release Increased Acetylcholine (ACh) Release Increase_cAMP->ACh_Release Increased_Motility Increased Colonic Motility & Peristalsis ACh_Release->Increased_Motility Alleviation Alleviation of Constipation Increased_Motility->Alleviation

Caption: Prucalopride's Prokinetic Mechanism of Action.

Linaclotide_Signaling_Pathway Linaclotide Linaclotide GCC_Receptor Guanylate Cyclase-C (GC-C) Receptor Linaclotide->GCC_Receptor Increase_cGMP Increased cGMP GCC_Receptor->Increase_cGMP CFTR_Activation Activation of CFTR Ion Channel Increase_cGMP->CFTR_Activation Ion_Secretion Increased Cl- and HCO3- Secretion CFTR_Activation->Ion_Secretion Fluid_Increase Increased Intestinal Fluid Ion_Secretion->Fluid_Increase Accelerated_Transit Accelerated Transit Fluid_Increase->Accelerated_Transit Alleviation Alleviation of Constipation Accelerated_Transit->Alleviation

Caption: Linaclotide's Secretagogue Mechanism of Action.

Experimental_Workflow cluster_protocol Loperamide-Induced Constipation Model Workflow Acclimatization 1. Animal Acclimatization (1 week) Induction 2. Loperamide Administration (e.g., 5 mg/kg, daily) Acclimatization->Induction Treatment 3. Test Compound Administration (this compound or Comparators) Induction->Treatment Collection 4. Fecal Pellet Collection (e.g., over 6 hours) Treatment->Collection Transit_Test 5. Gastrointestinal Transit Test Collection->Transit_Test Analysis 6. Data Analysis Transit_Test->Analysis

Caption: General Experimental Workflow for Efficacy Testing.

References

Benchmarking Novel 5-HT4 Agonists: A Comparative Guide Featuring Prucalopride as the Established Benchmark

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the performance of novel 5-hydroxytryptamine-4 (5-HT4) receptor agonists, using the well-characterized, high-affinity agonist prucalopride (B966) as a reference standard. While direct comparative data for the investigational compound THRX-194556 is not publicly available, this document outlines the essential experiments and data presentation required for a rigorous head-to-head evaluation.

Introduction to 5-HT4 Receptor Agonists in Gastrointestinal Motility

The 5-HT4 receptor is a key regulator of gastrointestinal (GI) motility.[1][2] Agonism of this receptor, located on enteric neurons, facilitates the release of acetylcholine, which in turn stimulates peristalsis and colonic motility.[3][4] This mechanism forms the basis for the therapeutic use of 5-HT4 agonists in treating disorders characterized by impaired GI movement, such as chronic idiopathic constipation (CIC).

Prucalopride , a high-affinity, selective 5-HT4 receptor agonist, is approved for the treatment of CIC in adults.[3][5][6] Its efficacy and safety have been established through numerous clinical trials, making it an appropriate benchmark for evaluating new chemical entities targeting the same pathway.[7][8] This compound has been identified as a 5-HT4 receptor agonist with potential applications in studying GI functional disorders.[5] This guide details the necessary preclinical and clinical investigations to characterize its profile against prucalopride.

Comparative Data Summary

The following tables provide a template for summarizing the key quantitative data required for a robust comparison. Data for prucalopride, gathered from public sources, is included as a reference.

Table 1: In Vitro Receptor Binding and Selectivity
ParameterThis compoundPrucalopride
5-HT4 Receptor Binding Affinity (Ki, nM) Data not availableHigh Affinity
Selectivity vs. 5-HT1A (fold) Data not availableHigh
Selectivity vs. 5-HT2A (fold) Data not availableHigh
Selectivity vs. 5-HT2B (fold) Data not availableHigh
Selectivity vs. 5-HT3 (fold) Data not availableHigh
Selectivity vs. hERG Channel (IC50, µM) Data not available>30
Table 2: In Vitro Functional Efficacy
ParameterThis compoundPrucalopride
5-HT4 Receptor Agonist Potency (EC50, nM) Data not available~5-15
Maximum Efficacy (Emax, % of 5-HT response) Data not availableFull Agonist
cAMP Accumulation (EC50, nM) Data not available~10
Table 3: In Vivo Prokinetic Efficacy in Animal Models
ModelParameterThis compoundPrucalopride
Rat Gastric Emptying % Increase vs. VehicleData not availableSignificant increase
Rat Small Bowel Transit % Increase in distance travelledData not availableSignificant increase
Rat Colonic Transit Geometric Center of markerData not availableSignificant acceleration
Dog Colonic Motility Increase in contractile activityData not availableStimulates HAPCs
Table 4: Human Clinical Efficacy (Phase II/III for CIC)
EndpointThis compoundPrucalopride (2 mg, once daily)
Primary Efficacy Endpoint Data not availableProportion of patients with ≥3 spontaneous complete bowel movements (SCBMs) per week
% Responders (Drug) Data not available27.8% - 30.9%[7]
% Responders (Placebo) Data not available12.0% - 13.2%[7]
Improvement in Straining Data not availableSignificant improvement vs. placebo
Improvement in Stool Consistency Data not availableSignificant improvement vs. placebo
Time to First SCBM Data not available~1.4 - 4.7 days
Table 5: Comparative Safety and Tolerability Profile
Adverse EventThis compoundPrucalopride
Headache Data not availableCommon, typically transient
Nausea Data not availableCommon, typically transient
Abdominal Pain Data not availableCommon, typically transient
Diarrhea Data not availableCommon
Cardiovascular Events Data not availableNo significant cardiovascular effects noted

Detailed Experimental Protocols

To generate the comparative data for this compound, the following standard experimental methodologies are recommended.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of this compound for the 5-HT4 receptor and its selectivity over other serotonin (B10506) receptor subtypes and the hERG channel.

  • Methodology:

    • Membrane Preparation: Use cell lines stably expressing the human recombinant 5-HT4 receptor (or other target receptors).

    • Radioligand: Utilize a high-affinity radiolabeled antagonist for the 5-HT4 receptor (e.g., [3H]GR113808).

    • Assay: Incubate the cell membranes with the radioligand in the presence of increasing concentrations of the test compound (this compound) or the reference compound (prucalopride).

    • Detection: Measure the amount of bound radioactivity using liquid scintillation counting.

    • Analysis: Calculate the IC50 (concentration inhibiting 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay
  • Objective: To determine the functional agonist potency (EC50) and efficacy (Emax) of this compound at the 5-HT4 receptor.

  • Methodology:

    • Cell Line: Use a cell line (e.g., HEK293) stably expressing the human 5-HT4 receptor, which couples to Gs protein and stimulates adenylyl cyclase.

    • Assay: Treat the cells with increasing concentrations of this compound or prucalopride in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Detection: Measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

    • Analysis: Plot the concentration-response curve and determine the EC50 and Emax values. Emax is often expressed as a percentage of the response to a saturating concentration of serotonin.

In Vivo Gastrointestinal Transit Models
  • Objective: To evaluate the prokinetic effects of this compound in animal models.

  • Methodology (Rat Colonic Transit):

    • Animal Model: Use male Sprague-Dawley or Wistar rats.

    • Marker: Surgically implant a cannula into the proximal colon for the administration of a radioactive marker (e.g., 51Cr-labeled sodium chromate) or a colored dye.

    • Dosing: Administer this compound, prucalopride, or vehicle orally or via the appropriate route.

    • Measurement: After a set period, euthanize the animals and excise the colon. Divide the colon into segments and measure the distribution of the marker.

    • Analysis: Calculate the geometric center (GC) of the marker distribution as an index of colonic transit. A higher GC value indicates faster transit.

Visualized Pathways and Workflows

Signaling Pathway of 5-HT4 Receptor Agonists

G cluster_0 Presynaptic Enteric Neuron cluster_1 Postsynaptic Smooth Muscle Cell Agonist 5-HT4 Agonist (Prucalopride / this compound) Receptor 5-HT4 Receptor Agonist->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ion_Channel Ion Channels (Ca2+) PKA->Ion_Channel Phosphorylates ACh_Vesicle Acetylcholine (ACh) Vesicle Ion_Channel->ACh_Vesicle Triggers Fusion ACh_Release ACh Release ACh_Vesicle->ACh_Release ACh_Receptor Muscarinic Receptor ACh_Release->ACh_Receptor Binds to Contraction Muscle Contraction (Peristalsis) ACh_Receptor->Contraction Initiates G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_clinical Clinical Trials binding Receptor Binding Assays (Determine Ki & Selectivity) pk Pharmacokinetics (PK) (ADME Profiling) binding->pk functional Functional Assays (cAMP, Determine EC50 & Emax) functional->pk efficacy Animal Efficacy Models (GI Transit Studies) pk->efficacy safety_pharm Safety Pharmacology (Cardiovascular, CNS) efficacy->safety_pharm phase1 Phase I (Safety, Tolerability, PK in Humans) safety_pharm->phase1 phase2 Phase II (Dose-Ranging, Efficacy in Patients) phase1->phase2 phase3 Phase III (Pivotal Efficacy & Safety vs. Placebo) phase2->phase3 comparison Head-to-Head Comparison vs. Prucalopride phase3->comparison start Test Compound (this compound) start->binding start->functional G cluster_pru Prucalopride (Benchmark) cluster_thrx This compound (Investigational) center 5-HT4 Receptor Agonist pru_affinity High Affinity & Selectivity center->pru_affinity pru_efficacy Proven Clinical Efficacy in CIC center->pru_efficacy pru_safety Well-Characterized Safety Profile center->pru_safety pru_pk Once-Daily Dosing center->pru_pk thrx_affinity Binding Affinity? Selectivity? center->thrx_affinity thrx_efficacy Preclinical/Clinical Efficacy? center->thrx_efficacy thrx_safety Safety & Tolerability? center->thrx_safety thrx_pk Pharmacokinetics? center->thrx_pk

References

Head-to-Head Comparison: Tegaserod vs. Next-Generation 5-HT4 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of therapies for gastrointestinal motility disorders, particularly Irritable Bowel Syndrome with Constipation (IBS-C), the serotonin (B10506) 5-HT4 receptor has been a key target. Tegaserod (B130379), a first-generation 5-HT4 receptor agonist, paved the way for this therapeutic class. However, its journey has been marked by safety concerns, leading to the development of more selective, next-generation compounds. This guide provides a head-to-head comparison of tegaserod with the anticipated profile of a representative next-generation 5-HT4 receptor agonist, herein conceptualized as a proxy for emerging entities like THRX-194556, for which no public data is currently available.

Mechanism of Action and Receptor Selectivity

Tegaserod functions as a partial agonist at the 5-HT4 receptor, stimulating peristalsis and intestinal secretion, and modulating visceral sensitivity.[1][2][3] However, it also exhibits affinity for other receptors, notably acting as an antagonist at the 5-HT2B receptor.[1][4] This off-target activity has been a subject of investigation, particularly in the context of cardiovascular safety.

Next-generation 5-HT4 receptor agonists are being designed with a primary focus on high selectivity for the 5-HT4 receptor, aiming to minimize interactions with other serotonin receptor subtypes and other off-target proteins. This enhanced selectivity is a critical design feature intended to improve the safety profile, particularly concerning cardiovascular adverse events that were associated with earlier 5-HT4 agonists.

Table 1: Mechanism of Action and Receptor Selectivity

FeatureTegaserodRepresentative Novel 5-HT4 Agonist (e.g., this compound)
Primary Target 5-HT4 Receptor5-HT4 Receptor
Agonist/Antagonist Activity Partial AgonistFull or Partial Agonist
Key Off-Target Activity 5-HT2B Receptor Antagonist[1][4]Minimal to no off-target activity expected
Therapeutic Effect Prokinetic, Visceral Pain Modulation[3][5]Prokinetic, Visceral Pain Modulation

Pharmacokinetic Profile

Tegaserod is characterized by rapid absorption, with peak plasma concentrations reached approximately one hour after oral administration.[3] Its absolute bioavailability is about 10% when taken in a fasting state.[3][4] The terminal half-life is approximately 11 hours following intravenous dosing.[3]

For a novel agent like this compound, the pharmacokinetic profile would likely be optimized for consistent therapeutic levels with a favorable dosing regimen. Key goals for such a compound would include predictable absorption, metabolism that avoids the generation of active metabolites with off-target effects, and a half-life that supports once or twice-daily dosing.

Table 2: Comparative Pharmacokinetic Parameters

ParameterTegaserodRepresentative Novel 5-HT4 Agonist (e.g., this compound)
Bioavailability ~10% (fasting)[3][4]Data not available; optimization for higher/more consistent bioavailability is a likely goal.
Time to Peak Plasma Concentration (Tmax) ~1 hour[3]Data not available; likely designed for rapid onset of action.
Half-life (t1/2) ~11 hours (IV)[3]Data not available; likely designed to support convenient dosing intervals.
Metabolism Primarily via pre-systemic gastric and intestinal hydrolysis, and direct glucuronidation.[3]Data not available; likely designed to avoid metabolic pathways that could lead to off-target effects.
Excretion Approximately two-thirds in feces (unchanged) and one-third in urine (as metabolites).[3]Data not available.

Clinical Efficacy and Safety

Tegaserod has demonstrated efficacy in treating the symptoms of IBS-C in women under 65, including abdominal pain, bloating, and constipation.[6][7][8] Clinical trials have shown a statistically significant improvement in overall IBS symptoms compared to placebo.[7] However, its use was initially restricted and later withdrawn from the market due to concerns about an increased risk of cardiovascular ischemic events.[1] It has since been reintroduced with a more limited indication for women under 65 with IBS-C and no known cardiovascular disease or risk factors.[9] The most common adverse event associated with tegaserod is diarrhea.[7]

A novel 5-HT4 agonist would need to demonstrate comparable or superior efficacy to tegaserod in relieving IBS-C symptoms. The primary differentiating factor and a critical hurdle for regulatory approval would be a significantly improved cardiovascular safety profile. Preclinical and clinical studies for such a compound would extensively evaluate its effects on cardiovascular parameters to ensure it does not carry the same risks as its predecessor.

Table 3: Clinical Efficacy and Safety Profile

AspectTegaserodRepresentative Novel 5-HT4 Agonist (e.g., this compound)
Primary Indication Irritable Bowel Syndrome with Constipation (IBS-C) in women <65 years of age.[4]Expected to be IBS-C and potentially other motility disorders.
Key Efficacy Endpoints Improvement in abdominal pain, bloating, and stool frequency.[6]Similar endpoints are anticipated to be evaluated.
Cardiovascular Safety Associated with a small increased risk of cardiovascular ischemic events in initial analyses, leading to market withdrawal and subsequent restricted reintroduction.[1]Expected to have a clean cardiovascular safety profile, which would be a key development goal.
Common Adverse Events Diarrhea, headache.[7]Data not available; a favorable side effect profile would be a key advantage.

Signaling Pathways and Experimental Workflows

The therapeutic effects of 5-HT4 receptor agonists are mediated through the activation of specific intracellular signaling cascades. Understanding these pathways is crucial for drug design and for interpreting experimental data.

5-HT4_Receptor_Signaling_Pathway 5-HT4 Receptor Signaling Pathway 5-HT4_Agonist 5-HT4 Agonist (e.g., Tegaserod, this compound) 5-HT4_Receptor 5-HT4 Receptor 5-HT4_Agonist->5-HT4_Receptor Binds to G_alpha_s Gαs Protein 5-HT4_Receptor->G_alpha_s Activates Src_Kinase Src Tyrosine Kinase 5-HT4_Receptor->Src_Kinase Directly activates (G-protein independent) Adenylate_Cyclase Adenylate Cyclase G_alpha_s->Adenylate_Cyclase Stimulates cAMP cAMP Adenylate_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Cellular_Response Cellular Response (e.g., increased motility, reduced visceral pain) CREB->Cellular_Response Leads to ERK_Pathway ERK Pathway Src_Kinase->ERK_Pathway Activates ERK_Pathway->Cellular_Response Contributes to

Figure 1: Simplified 5-HT4 Receptor Signaling Pathway.

The development and characterization of a novel 5-HT4 agonist would follow a structured experimental workflow, from initial in vitro screening to in vivo efficacy and safety studies.

Experimental_Workflow_for_Novel_5HT4_Agonist Experimental Workflow for a Novel 5-HT4 Agonist cluster_0 In Vitro Characterization cluster_1 Preclinical In Vivo Evaluation cluster_2 Clinical Development Binding_Assay Receptor Binding Assays (Determine affinity and selectivity for 5-HT4 vs. other receptors) Functional_Assay Functional Assays (e.g., cAMP accumulation to determine agonist activity) Binding_Assay->Functional_Assay Off_Target_Screening Broad Off-Target Screening (e.g., CEREP panel) Functional_Assay->Off_Target_Screening PK_Studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Off_Target_Screening->PK_Studies Efficacy_Models Gastrointestinal Motility Models (e.g., gastric emptying, colonic transit) PK_Studies->Efficacy_Models Safety_Pharmacology Cardiovascular Safety Pharmacology (e.g., hERG assay, telemetry in large animals) Efficacy_Models->Safety_Pharmacology Phase_I Phase I Trials (Safety, tolerability, and PK in healthy volunteers) Safety_Pharmacology->Phase_I Phase_II Phase II Trials (Dose-ranging and efficacy in patients with IBS-C) Phase_I->Phase_II Phase_III Phase III Trials (Pivotal efficacy and safety studies) Phase_II->Phase_III

Figure 2: A typical experimental workflow for the development of a novel 5-HT4 agonist.

Experimental Protocols

Detailed experimental protocols for the characterization of 5-HT4 receptor agonists can be found in the scientific literature. Key methodologies include:

  • Receptor Binding Assays: These are typically competitive binding assays using a radiolabeled ligand (e.g., [3H]-GR113808) and cell membranes expressing the recombinant human 5-HT4 receptor. The affinity (Ki) of the test compound is determined by its ability to displace the radioligand.

  • Functional Assays: Agonist activity is often assessed by measuring the accumulation of cyclic AMP (cAMP) in cells expressing the 5-HT4 receptor. This can be done using various commercially available kits, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA. The potency (EC50) and efficacy (Emax) of the compound are determined from concentration-response curves.

  • In Vivo Motility Studies: Animal models are used to assess the prokinetic effects of the compounds. For example, gastric emptying can be measured by tracking the transit of a non-absorbable marker. Colonic transit can be assessed by measuring the time to expulsion of a bead inserted into the colon.

  • Cardiovascular Safety Assessment: The potential for cardiac side effects is evaluated using a battery of in vitro and in vivo assays. The in vitro hERG assay is a standard for assessing the risk of QT prolongation. In vivo cardiovascular telemetry in conscious, unrestrained animals (e.g., dogs or non-human primates) provides a comprehensive assessment of the effects on heart rate, blood pressure, and ECG parameters.

Conclusion

Tegaserod established the therapeutic potential of 5-HT4 receptor agonism for IBS-C. However, its clinical utility has been hampered by safety concerns. The development of next-generation 5-HT4 receptor agonists, exemplified by the hypothetical profile of this compound, is focused on achieving a superior safety profile through high receptor selectivity. For researchers and drug developers, the key points of comparison between these first and second-generation agents lie in their selectivity, pharmacokinetic optimization, and, most critically, their cardiovascular safety. Future clinical data on emerging 5-HT4 agonists will be essential to fully delineate their advantages over existing therapies and to realize the full potential of this therapeutic class.

References

A Comparative Guide to the In Vitro Evaluation of PAR2 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for assessing the in vitro performance of Proteinase-Activated Receptor 2 (PAR2) antagonists. While specific data for THRX-194556 is not publicly available, this document outlines the key experiments and data required to evaluate its performance against other known PAR2 antagonists.

Proteinase-Activated Receptor 2 (PAR2) is a G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathophysiological processes, including inflammation, pain, and metabolic diseases. Its activation by proteases reveals a tethered ligand that initiates downstream signaling. The development of PAR2 antagonists is a promising therapeutic strategy for various conditions. This guide details the common in vitro assays used to characterize PAR2 antagonists and provides a comparative look at data from existing compounds.

Comparative Data of PAR2 Antagonists

The following table summarizes the in vitro activities of several known PAR2 antagonists. A compound like this compound would be evaluated using similar assays to determine its potency and selectivity.

CompoundAssayCell LineAgonistIC50/EC50Reference
GB88 Ca2+ MobilizationHT292f-LIGRLO-NH2Antagonist[1]
ERK1/2 PhosphorylationHT292f-LIGRLO-NH2Agonist[1]
β-arrestin RecruitmentNot SpecifiedNot SpecifiedAgonist[2]
Cytokine Secretion (IL-6, IL-8)Human Kidney Tubule Cells2f-LIGRLO-NH2Inhibited[1]
C391 Ca2+ Mobilization16HBE14o-2-aminothiazo-4-yl-LIGRL-NH2 / TrypsinAntagonist[3]
MAPK Signaling16HBE14o-2-aminothiazo-4-yl-LIGRL-NH2 / TrypsinAntagonist[3]
K-12940 Ca2+ MobilizationPrimary Human KeratinocytesSLIGKV-OHSignificant Reduction[4]
K-14585 Ca2+ MobilizationPrimary Human KeratinocytesSLIGKV-OHSignificant Reduction[4]
NFκB ActivationNot SpecifiedNot SpecifiedInhibited[4]
IL-8 ProductionNot SpecifiedNot SpecifiedInhibited[4]

Key In Vitro Experimental Protocols

Reproducibility of in vitro findings is critical for the successful development of novel therapeutics.[5] The following are detailed methodologies for key experiments used to characterize PAR2 antagonists.

Calcium (Ca2+) Mobilization Assay

This assay is a primary method for assessing the activation of the Gq/11 signaling pathway downstream of PAR2.

  • Objective: To measure the antagonist's ability to inhibit agonist-induced intracellular calcium release.

  • Cell Lines: Human keratinocytes, HT29, CHO-hPAR2, or other cells endogenously or recombinantly expressing PAR2.[1][4]

  • Protocol:

    • Cells are seeded in 96-well plates and cultured to confluency.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specified time at 37°C.

    • The cells are washed to remove excess dye.

    • The antagonist (e.g., this compound) is pre-incubated with the cells for a defined period.

    • A PAR2 agonist (e.g., SLIGKV-OH, 2f-LIGRLO-NH2, or trypsin) is added to stimulate the receptor.[1][4][6]

    • Changes in intracellular calcium concentration are measured using a fluorometric imaging plate reader.

    • The inhibitory effect of the antagonist is calculated relative to the agonist response alone.

Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Phosphorylation Assay

This assay assesses the antagonist's effect on the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival.

  • Objective: To determine if the antagonist can block agonist-induced phosphorylation of ERK1/2.

  • Cell Lines: HT29 or 16HBE14o- cells.[1][3]

  • Protocol:

    • Cells are serum-starved for a period (e.g., 24 hours) to reduce basal ERK phosphorylation.

    • Cells are pre-treated with the antagonist for a specified time.

    • A PAR2 agonist is added to stimulate the cells.

    • Cell lysates are collected, and protein concentration is determined.

    • Phosphorylated ERK (p-ERK) and total ERK levels are quantified using Western blotting or an ELISA-based assay.

    • The ratio of p-ERK to total ERK is calculated to determine the extent of inhibition.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated PAR2, a key event in receptor desensitization and G-protein-independent signaling.

  • Objective: To evaluate the antagonist's ability to block agonist-induced β-arrestin recruitment.

  • Methodology: Typically involves a commercially available assay system, such as DiscoveRx PathHunter or Innoprot's Nomad technology.[6]

  • Protocol:

    • A cell line stably expressing a β-arrestin fusion protein and a PAR2-tagged protein is used.

    • Cells are incubated with the antagonist.

    • A PAR2 agonist is added to induce receptor activation and subsequent β-arrestin recruitment.

    • The proximity of β-arrestin to the receptor is detected by a measurable signal (e.g., chemiluminescence or fluorescence).

    • The inhibitory effect of the antagonist is quantified.

Signaling Pathways and Experimental Workflow

To better visualize the mechanisms and experimental procedures, the following diagrams are provided.

PAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Protease Protease (e.g., Trypsin) PAR2 PAR2 Protease->PAR2 cleavage Agonist Agonist Peptide (e.g., SLIGKV) Agonist->PAR2 activation Gq11 Gq/11 PAR2->Gq11 activates beta_arrestin β-Arrestin PAR2->beta_arrestin recruits PLC PLC Gq11->PLC NFkB NF-κB Activation Gq11->NFkB IP3 IP3 PLC->IP3 Ca_release Ca2+ Release IP3->Ca_release ERK_MAPK ERK/MAPK Pathway beta_arrestin->ERK_MAPK Cytokine Cytokine Production ERK_MAPK->Cytokine NFkB->Cytokine Antagonist This compound (Antagonist) Antagonist->PAR2 inhibits

Caption: PAR2 Signaling Pathway and Point of Antagonist Intervention.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cell Culture (PAR2-expressing cells) ca_assay Calcium Mobilization Assay cell_culture->ca_assay erk_assay ERK Phosphorylation Assay cell_culture->erk_assay barrestin_assay β-Arrestin Recruitment Assay cell_culture->barrestin_assay antagonist_prep Prepare Antagonist (e.g., this compound) antagonist_prep->ca_assay antagonist_prep->erk_assay antagonist_prep->barrestin_assay agonist_prep Prepare Agonist (e.g., Trypsin, SLIGKV) agonist_prep->ca_assay agonist_prep->erk_assay agonist_prep->barrestin_assay data_quant Data Quantification ca_assay->data_quant erk_assay->data_quant barrestin_assay->data_quant ic50_calc IC50/EC50 Calculation data_quant->ic50_calc comparison Comparison with Reference Compounds ic50_calc->comparison

Caption: General Experimental Workflow for In Vitro PAR2 Antagonist Characterization.

References

Safety Operating Guide

Navigating the Disposal of Novel Compounds: Procedures for THRX-194556

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, specific disposal procedures for the compound designated THRX-194556 are not publicly available in safety data sheets (SDS) or other standard regulatory documents. This indicates that this compound is likely a novel or experimental substance. In the absence of specific guidance, this compound must be handled and disposed of as hazardous waste, following established institutional and regulatory protocols for unknown chemicals.

The following procedures are based on general best practices for the safe handling and disposal of hazardous laboratory waste, in accordance with guidelines from the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][3] Researchers, scientists, and drug development professionals must always prioritize safety and consult their institution's Environmental Health and Safety (EHS) department before handling or disposing of any new chemical entity.

Core Principle: Treat as Hazardous Waste

Any new or uncharacterized chemical compound should be treated as a hazardous waste until proven otherwise.[4][5] This approach ensures the highest level of safety for laboratory personnel and minimizes environmental impact. The process begins with the assumption that the substance could be toxic, reactive, flammable, or corrosive.

Step-by-Step Disposal Protocol for this compound

1. Hazard Characterization and Assessment:

  • Assume Hazard: In the absence of an SDS, treat this compound as a "particularly hazardous substance," which includes select carcinogens, reproductive toxins, and substances with a high degree of acute toxicity.[6]

  • Consult Internal Documentation: Review all available internal documentation, such as laboratory notebooks or synthesis records, for any information on the chemical's properties, stability, and potential hazards.

  • Prevent Generation of "Unknowns": Properly label all containers with the full chemical name to avoid generating unknown waste, which is costly and time-consuming to identify and dispose of.[7][8]

2. Personal Protective Equipment (PPE):

  • Standard PPE: At a minimum, wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.

  • Enhanced PPE: When handling concentrated forms of the compound or when there is a risk of aerosolization, consider additional protection such as a face shield and working within a certified chemical fume hood.[6][9]

3. Waste Collection and Container Management:

  • Compatible Containers: Collect waste this compound in a container that is compatible with the substance. The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[4][10]

  • Headroom: Leave at least one inch of headroom in liquid waste containers to allow for expansion.[10]

  • Closed Containers: Keep waste containers closed at all times, except when adding waste.[4][5]

4. Waste Segregation:

  • Incompatible Chemicals: Do not mix this compound waste with other chemical wastes unless you are certain they are compatible.[10][11] Incompatible mixtures can react violently, emit toxic gases, or generate heat.

  • Segregate by Hazard Class: As a best practice, segregate waste by general hazard class (e.g., flammables, corrosives, toxics).[10] Since the hazards of this compound are unknown, it should be stored separately from other waste streams.

5. Labeling Hazardous Waste:

  • Mandatory Information: As soon as waste is first added to the container, it must be labeled. The label must include:

    • The words "Hazardous Waste".[10][12]

    • The full chemical name(s) of the contents (e.g., "this compound"). Do not use abbreviations or chemical formulas.[4][8]

    • A clear indication of the associated hazards (e.g., toxic, flammable). Since the specific hazards are unknown, it is prudent to list potential hazards based on similar compounds or mark it as "Caution: Unknown Hazards."[10][12]

6. Storage in a Satellite Accumulation Area (SAA):

  • Designated Area: Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory operator.[1][10]

  • Volume Limits: A laboratory can accumulate up to 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[1]

  • Secondary Containment: It is best practice to store hazardous waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[4]

7. Arranging for Disposal:

  • Contact EHS: Once the waste container is full or you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[4]

  • Do Not Use Drains: Never dispose of hazardous or unknown chemicals down the drain.[4]

  • Empty Containers: Containers that held this compound must also be treated as hazardous waste unless they are triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4][13]

Quantitative Data for Laboratory Hazardous Waste Management

For easy reference, the table below summarizes key quantitative limits and timelines based on EPA regulations for academic laboratories.

ParameterGuideline/LimitCitation(s)
SAA Waste Accumulation Limit Up to 55 gallons of hazardous waste OR 1 quart of acute hazardous waste.[1]
Time Limit for Full Containers in SAA Must be removed from the SAA within three (3) days after the container becomes full.[10]
Time Limit for Partially Full Containers in SAA May remain in the SAA for up to one (1) year.[10]
Central Accumulation Area (CAA) Storage Time (SQG) Up to 180 days for Small Quantity Generators (SQG).[12]
Central Accumulation Area (CAA) Storage Time (LQG) Up to 90 days for Large Quantity Generators (LQG).[12]
Small Quantity Generator (SQG) Threshold Generates >100 kg but <1,000 kg of hazardous waste per month.[14]
Large Quantity Generator (LQG) Threshold Generates ≥1,000 kg of hazardous waste per month.[12]

Visualized Workflows and Pathways

The following diagrams illustrate the decision-making process for waste disposal and a hypothetical signaling pathway relevant to drug development professionals.

cluster_start cluster_eval Step 1: Characterization cluster_action Step 2: Action cluster_procedure Step 3: General Procedure cluster_end Step 4: Final Disposal start Waste Generated: This compound sds Is an approved SDS available? start->sds follow_sds Follow specific disposal procedures in SDS sds->follow_sds Yes treat_haz Treat as Unknown/ Particularly Hazardous Waste sds->treat_haz No contact_ehs Contact EHS for waste pickup follow_sds->contact_ehs collect Collect in compatible, closed container treat_haz->collect label_waste Label with 'Hazardous Waste', full chemical name, and hazards collect->label_waste store Store in designated SAA with secondary containment label_waste->store store->contact_ehs

Caption: Disposal workflow for a novel or uncharacterized chemical compound.

cluster_pathway Hypothetical Kinase Signaling Pathway ligand Growth Factor (Ligand) receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription response Cellular Response (Proliferation, Survival) transcription->response thrx This compound (Hypothetical Inhibitor) thrx->raf

Caption: Example signaling pathway for a hypothetical kinase inhibitor like this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。